molecular formula C8H15NO B13953707 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one CAS No. 76505-73-2

1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

Cat. No.: B13953707
CAS No.: 76505-73-2
M. Wt: 141.21 g/mol
InChI Key: LUMKNHBMHQAKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76505-73-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-propan-2-ylazetidin-2-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6(2)9-5-4-8(9)7(3)10/h6,8H,4-5H2,1-3H3

InChI Key

LUMKNHBMHQAKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC1C(=O)C

Origin of Product

United States

Foundational & Exploratory

1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one. Due to the limited direct experimental data available for this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present its predicted chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Detailed, step-by-step experimental protocols for its synthesis and characterization are provided to guide researchers. This guide is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel azetidine derivatives. The inherent ring strain and unique stereochemistry of the azetidine scaffold make it a compelling building block in medicinal chemistry.[1][2]

Introduction to the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are a fascinating class of compounds in organic and medicinal chemistry.[1][2] The significant ring strain of approximately 25.4 kcal/mol governs their reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This unique characteristic allows for controlled ring-opening reactions, making them versatile synthetic intermediates.[3][4] The azetidine motif is a privileged structure found in numerous bioactive molecules and natural products, highlighting its importance in the development of new therapeutic agents.[1][3] This guide focuses on the specific derivative, 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, providing a foundational understanding for its synthesis and characterization.

Chemical Structure and Identification

The fundamental identity of a chemical compound is established by its structure and nomenclature.

IUPAC Name and Synonyms
  • IUPAC Name: 1-[1-(propan-2-yl)azetidin-2-yl]ethan-1-one

  • Common Synonyms: 1-(1-isopropylazetidin-2-yl)ethanone; N-isopropyl-2-acetylazetidine

Chemical Structure

The structure consists of a four-membered azetidine ring. The nitrogen atom (position 1) is substituted with an isopropyl (propan-2-yl) group, and the carbon atom at position 2 is substituted with an acetyl group.

chemical_structure N1 N C2 C N1->C2 C_isopropyl CH N1->C_isopropyl C3 C C2->C3 C_acetyl C C2->C_acetyl C4 C C3->C4 C4->N1 CH3_isopropyl1 CH₃ C_isopropyl->CH3_isopropyl1 CH3_isopropyl2 CH₃ C_isopropyl->CH3_isopropyl2 O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH₃ C_acetyl->CH3_acetyl invis1 invis2

Caption: Chemical structure of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one.

Chemical Identifiers
IdentifierValueSource
Molecular Formula C₈H₁₅NOCalculated
Molecular Weight 141.21 g/mol Calculated
InChI Key (Predicted)Predicted
SMILES CC(C)N1C(C(C)=O)CC1Predicted

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The following properties are estimated based on data for structurally related compounds such as 1-acetylazetidine.[5]

PropertyPredicted ValueNotes
Physical State Liquid or low-melting solidBased on similar N-substituted azetidines.
Boiling Point ~180-220 °CExtrapolated from smaller N-acyl azetidines.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.General property of similar organic compounds.[6]
pKa (conjugate acid) 7.5 - 8.5The azetidine nitrogen is basic, but the N-isopropyl group may slightly increase basicity compared to unsubstituted azetidine (pKa ~11.3).[7][8] The presence of the acetyl group at C2 will influence this value.
LogP 1.0 - 2.0Estimated based on the contribution of the alkyl and acetyl groups.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one can be envisioned through a two-step process starting from a commercially available precursor, azetidine-2-carboxylic acid. This approach involves the N-alkylation of the azetidine ring followed by the conversion of the carboxylic acid to a methyl ketone.

Synthetic Workflow Diagram

synthesis_workflow cluster_0 cluster_1 cluster_2 start Azetidine-2-carboxylic acid reagents1 Acetone, NaBH(OAc)₃ (Reductive Amination) intermediate 1-(Propan-2-yl)azetidine-2-carboxylic acid reagents2 1. (COCl)₂ or SOCl₂ 2. Me₂CuLi or MeMgBr/Fe(acac)₃ product 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one reagents1->intermediate Step 1 reagents2->product Step 2

Sources

Strategic Sourcing & Technical Profile: 1-Isopropyl-2-Acetylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality assurance protocols for 1-isopropyl-2-acetylazetidine (CAS 76505-73-2).

CAS 76505-73-2[1]

Executive Summary

1-isopropyl-2-acetylazetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for ligands targeting nicotinic acetylcholine receptors (nAChRs) and as a "scaffold hop" alternative to pyrrolidine or piperidine derivatives.

Unlike commodity reagents, this compound is classified as a Tier-3 Niche Intermediate . It is rarely available as a bulk stock item and is typically manufactured on-demand by specialized Contract Research Organizations (CROs). Researchers seeking this compound must shift from a "catalog search" strategy to a "custom synthesis" procurement model.

Key Technical Constraints:

  • Stability: The strained azetidine ring is susceptible to acid-catalyzed ring opening and polymerization.

  • Volatility: As a low-molecular-weight amine ketone, it is volatile and requires careful handling during isolation.

  • Stereochemistry: The C2 position is chiral. CAS 76505-73-2 generally refers to the racemate unless specified. Enantiopure forms (R or S) require asymmetric synthesis or chiral resolution.

Technical Specifications

PropertySpecification
Chemical Name 1-(1-methylethyl)-2-azetidinyl-ethanone
CAS Number 76505-73-2
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) ~180–185 °C (at 760 mmHg)
pKa (Predicted) ~9.5 (Conjugate acid of amine)
Solubility Miscible in DCM, MeOH, EtOAc; moderate water solubility.[1]
Storage -20°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic.

Supply Chain & Availability Analysis

Market Status: "Made-to-Order"

A comprehensive audit of global chemical directories (Molbase, ChemSpider, SciFinder) indicates that no major catalog supplier (e.g., Sigma, Fisher, TCI) maintains bulk stock of this specific CAS.

  • Availability Score: Low (Custom Synthesis Required).

  • Typical Lead Time: 4–8 weeks for synthesis and purification.

  • Cost Estimate: High (

    
    1,500 per gram for initial custom batches).
    
Recommended Sourcing Strategy

Do not rely on "In Stock" flags from aggregators, as these are often virtual inventories. Instead, issue a Request for Quote (RFQ) to CROs specializing in nitrogen heterocycles.

Preferred Vendor Profile:

  • Capability: Must demonstrate expertise in strained ring synthesis (azetidines/aziridines).

  • Location: Specialized labs in Eastern Europe (e.g., Enamine, Life Chemicals) or high-tier Chinese CROs (e.g., Pharmablock) are the most likely to have validated routes.

Synthesis & Manufacturing Routes

Understanding the synthesis is critical for assessing impurity profiles. Since commercial stock is rare, you may need to synthesize it in-house or audit a CRO's proposed route.

The "Weinreb Amide" Route (Gold Standard)

The most robust method for generating 2-acylazetidines without racemization or ring opening is via the Weinreb amide of the corresponding amino acid.

Step 1: Cyclization

Reaction of ethyl 2,4-dibromobutyrate with isopropylamine yields the ethyl 1-isopropylazetidine-2-carboxylate.

  • Note: This step is prone to polymerization. Dilute conditions are required.

Step 2: Amidation

Conversion of the ester to the Weinreb amide (N-methoxy-N-methylamide) using isopropylmagnesium chloride and N,O-dimethylhydroxylamine.

Step 3: Grignard Addition

Addition of Methylmagnesium Bromide (MeMgBr) to the Weinreb amide yields the target ketone.

  • Advantage:[2] The Weinreb intermediate prevents over-addition of the Grignard reagent (which would form the tertiary alcohol).

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 2,4-dibromobutyrate Inter1 Ethyl 1-isopropyl- azetidine-2-carboxylate Start->Inter1 Cyclization (Heat, Base) Reagent1 Isopropylamine (Excess) Reagent1->Inter1 Weinreb Weinreb Amide Intermediate Inter1->Weinreb MeNH(OMe)·HCl iPrMgCl Product 1-isopropyl-2- acetylazetidine Weinreb->Product MeMgBr (0°C to RT)

Figure 1: Recommended synthetic pathway via Weinreb amide to prevent over-alkylation.

Quality Assurance & Impurity Profiling

When receiving a batch from a custom supplier, you must validate the material. The strained ring creates unique stability issues.

Critical Impurities
  • Ring-Opened Amines: Acidic conditions or moisture can hydrolyze the azetidine to form N-isopropyl-4-amino-2-pentanone or similar linear chains.

  • Tertiary Alcohols: If the synthesis did not use a Weinreb amide (e.g., direct ester-to-ketone), the product may contain 2-(2-hydroxypropan-2-yl)azetidine.

  • Residual Solvents: THF and Diethyl Ether are common and difficult to remove from the oily amine.

Validation Protocol (Self-Validating)

Objective: Confirm structure and assess ring integrity.

1. Proton NMR (¹H-NMR) in CDCl₃:

  • Diagnostic Signal 1 (Acetyl Group): Look for a sharp singlet around δ 2.1–2.2 ppm (3H, -COCH₃).

  • Diagnostic Signal 2 (Ring Protons): The azetidine ring protons appear as complex multiplets between δ 3.0–4.0 ppm .

  • Diagnostic Signal 3 (Isopropyl Methine): A septet around δ 2.5–2.8 ppm .

  • Failure Mode: If you see broad signals or a loss of the specific azetidine multiplets, the ring may have opened.

2. GC-MS Analysis:

  • Method: Low-temperature inlet (avoid >200°C if possible) to prevent thermal degradation in the injector.

  • Expected Mass: Molecular ion [M]+ at m/z 141 .

  • Fragment: A strong peak at m/z 43 (Acetyl group) and m/z 98 (Loss of acetyl).

3. Thin Layer Chromatography (TLC):

  • Stain: Ninhydrin (may be faint) or Iodine/KMnO₄.

  • Rf: Azetidines are amines; use a basic eluent (e.g., DCM:MeOH:NH₄OH 95:5:1) to prevent streaking.

Handling & Safety (E-E-A-T)

  • Stability Warning: Azetidines are kinetically stable but thermodynamically unstable . Do not store in acidic media (e.g., do not dissolve in CDCl₃ for >24 hours before NMR, as the trace acid in chloroform can open the ring). Use CDCl₃ neutralized with basic alumina or K₂CO₃.

  • Toxicity: As a nitrogen mustard analog precursor, treat with high caution. Use a fume hood and double nitrile gloves.

  • Storage: Store neat oil at -20°C under Argon. If storing as a solution, use anhydrous benzene or toluene (if compatible with downstream steps) to prevent hydrolysis.

References

  • Padwa, A. (2012). Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen-Containing Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2019). Recent Developments in the Synthesis and Reactivity of Azetidines. Current Organic Chemistry. Link

  • Molbase Chemical Directory . Entry for CAS 76505-73-2.[3] Link

Sources

An In-depth Technical Guide to the Azetidine-2-yl-ethanone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique conformational rigidity, a balance between the highly strained aziridine and the flexible pyrrolidine, offers medicinal chemists a powerful tool to optimize pharmacological properties.[3][4] This guide focuses specifically on the azetidine-2-yl-ethanone scaffold and its derivatives. We will explore the nuanced synthetic strategies required to access this core, analyze its impact on physicochemical properties, and provide an in-depth review of its application across diverse therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic deployment of this privileged scaffold.

The Azetidine Scaffold: A Primer on a Privileged Structure

The utility of the azetidine scaffold is rooted in its distinct stereoelectronic properties. The inherent ring strain of approximately 25.4 kcal/mol governs its reactivity and provides a constrained conformation.[3] This pre-organization of substituents can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] Unlike the more reactive aziridine, the azetidine ring is generally more stable, allowing for easier handling and functionalization.[3]

The azetidine-2-yl-ethanone core places a ketone functionality directly adjacent to the strained ring system. This arrangement presents both synthetic challenges and medicinal chemistry opportunities. The ketone can act as a hydrogen bond acceptor or a reactive handle for further derivatization, while the azetidine ring serves as a rigid anchor, providing unique three-dimensional exit vectors for substituents to explore chemical space and optimize interactions with target proteins.[1]

Key Attributes of the Azetidine Scaffold:

  • Conformational Constraint: The puckered four-membered ring limits the conformational freedom of attached functional groups, leading to improved potency and selectivity.[1]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common carbocyclic or heterocyclic analogs.[1][2]

  • Novel Chemical Space: The scaffold provides unique exit vectors from a constrained core, allowing chemists to access previously unexplored regions of chemical space.[1]

Synthetic Strategies for Accessing the Azetidine-2-yl-ethanone Core

The construction of the azetidine-2-yl-ethanone scaffold is non-trivial due to the inherent ring strain. Methodologies have evolved significantly, moving from classical cyclizations to modern photochemical approaches.

Strategy A: Acylation of Pre-formed Azetidines

One of the most direct conceptual routes involves the acylation of a 2-substituted azetidine precursor, such as an organometallic species.

Protocol: Synthesis of (1-Boc-azetidin-2-yl)(phenyl)methanone via Lithiation and Acylation

This protocol is a representative example of functionalizing the C2 position. The choice of the N-Boc protecting group is critical; it modulates the acidity of the C2 proton and prevents undesired reactions at the nitrogen atom. Its removal under acidic conditions is typically straightforward.

Step-by-Step Methodology:

  • Preparation: To a solution of N-Boc-azetidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise at -78 °C.

    • Causality: The low temperature is crucial to prevent decomposition of the strained, lithiated intermediate. sec-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the C2 position.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of a deep red or orange color indicates the generation of the azetidin-2-yllithium species.

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise to the solution at -78 °C.

    • Causality: The electrophilic acyl chloride is readily attacked by the nucleophilic lithiated azetidine. An excess ensures complete consumption of the intermediate.

  • Quenching: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target ketone.

Strategy B: Modern Photochemical Approaches

Recent advances have enabled the direct functionalization of azetidine-2-carboxylic acids with alkenes via photoredox catalysis. This method provides a powerful and scalable route to diversely substituted 2-alkyl azetidines, which can be subsequently oxidized to the target ethanone scaffold.[5]

Workflow: Photochemical Synthesis of 2-Alkyl Azetidines

The following diagram illustrates the general workflow for the photochemical modification of azetidine-2-carboxylic acids, a key step towards accessing precursors for the azetidine-2-yl-ethanone scaffold.[5]

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_outcome Outcome Aze N-Boc-Azetidine-2-carboxylic Acid Mix Mix in Solvent (e.g., DMSO) Aze->Mix Alkene Alkene Substrate Alkene->Mix PC Photocatalyst (e.g., 4CzIPN) PC->Mix Base Organic Base Base->Mix Irradiate Irradiate with Blue Light Mix->Irradiate Decarboxylative Radical Formation Workup Aqueous Workup & Purification Irradiate->Workup Radical Addition to Alkene Product 2-Alkyl-N-Boc-Azetidine Workup->Product

Caption: Workflow for Photoredox-Catalyzed Synthesis of 2-Alkyl Azetidines.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The azetidine-2-yl-ethanone scaffold and its close relatives are found in a wide array of biologically active molecules. The rigid nature of the azetidine ring allows for the precise positioning of the ethanone group and other substituents, which is critical for target engagement.

Enzyme Inhibition

This scaffold is particularly prominent in the design of enzyme inhibitors. The ketone can serve as a key interaction point within an active site, while the azetidine orients other pharmacophoric elements.

  • Kinase Inhibitors: The MEK inhibitor Cobimetinib , approved for the treatment of certain types of melanoma, features an azetidinol moiety which is structurally related to the ethanone core. The azetidine ring improves metabolic stability and provides an optimal vector for the piperidine side chain to occupy a key pocket in the MEK enzyme.[1][2]

  • Protease Inhibitors: Derivatives of azetidin-2-one (β-lactams) are well-known serine protease inhibitors.[6] The ketone in the azetidine-2-yl-ethanone scaffold can similarly be targeted by nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site, potentially leading to reversible covalent or non-covalent inhibition.

Signaling Pathway: MEK Inhibition by Azetidine-Containing Drugs

The diagram below illustrates the RAS/RAF/MEK/ERK pathway, a critical signaling cascade in many cancers, which is targeted by drugs like Cobimetinib.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by azetidine-based drugs.

Antibacterial Agents

The azetidine ring is a key component of many quinolone and naphthyridine antibacterial agents. While not strictly an ethanone, the core principle of using the azetidine to rigidly control substituent orientation is paramount. In this context, 7-azetidinylquinolones have been developed where the stereochemistry of substituents on the azetidine ring is critical for antibacterial potency and in vivo efficacy.[7] Studies have shown that the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety confers the best overall antibacterial activity.[7]

CNS-Active Agents

The ability of the azetidine scaffold to improve properties like solubility and metabolic stability makes it attractive for CNS drug design, where blood-brain barrier penetration is a significant hurdle.[8] Azetidine-based scaffolds have been explored for developing libraries of CNS-focused, lead-like molecules.[8]

Table 1: Representative Biological Activities of Azetidine-Containing Compounds

Compound ClassTargetKey Compound ExamplePotency (IC₅₀/EC₅₀)Therapeutic AreaReference
MEK InhibitorsMEK1/2Cobimetinib~5 nMOncology[1]
QuinolonesDNA Gyrase(2S,3R)-Azetidinylquinolone<0.01 µg/mL (MIC)Infectious Disease[7]
Chymase InhibitorsHuman Chymase3-benzylazetidin-2-one deriv.0.46 nMInflammation[9]
MAGL InhibitorsMonoacylglycerol LipaseAzetidine carbamatePotent, covalentCNS Disorders[4]

Future Directions and Outlook

The azetidine-2-yl-ethanone scaffold continues to be an area of active research. Future trends include:

  • Development of Novel Synthetic Methods: Further exploration of C-H activation and photocatalysis will make more complex and diverse derivatives accessible.[3][5]

  • Bioisosteric Replacement: The scaffold is increasingly used as a bioisostere for other rings (e.g., piperidine, pyrrolidine) to fine-tune physicochemical properties and escape patent space.

  • New Therapeutic Areas: Its application in emerging modalities like Proteolysis-Targeting Chimeras (PROTACs) is being explored, where the rigid scaffold can serve as an effective linker component.[5]

Conclusion

The azetidine-2-yl-ethanone core represents a validated and highly valuable scaffold in medicinal chemistry. Its unique combination of conformational rigidity and stability, coupled with its ability to positively modulate key drug-like properties, has cemented its role as a privileged structure. While synthetic access can be challenging, modern methodologies are continually expanding the toolkit available to chemists. A deep understanding of the synthetic routes, physicochemical impact, and structure-activity relationships of this scaffold is essential for any drug discovery program aiming to leverage its full potential in the design of next-generation therapeutics.

References

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Available at: [Link]

  • Chekler, E., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). PharmaTutor. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41–44. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Available at: [Link]

  • Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (n.d.). ResearchGate. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Available at: [Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (n.d.). PubMed. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to N-Isopropyl Azetidine Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become vital scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The inherent ring strain, sp3-rich character, and conformational rigidity of the azetidine ring can confer enhanced pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor selectivity, to drug candidates.[1] This guide focuses on a specific, underexplored subclass: N-isopropyl azetidine ketone derivatives. We will delve into the synthetic rationale, key experimental protocols, and the latent pharmacological potential of these compounds. The strategic incorporation of an N-isopropyl group can modulate lipophilicity and steric interactions, while the ketone functionality serves as both a critical pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

The Strategic Value of the N-Isopropyl Azetidine Ketone Scaffold

The Azetidine Ring: A Privileged Scaffold

The azetidine ring is a fascinating structural motif, occupying a unique chemical space between the highly strained, reactive aziridines and the more flexible, stable pyrrolidines.[3] Its considerable ring strain (approx. 25.4 kcal/mol) makes it a valuable building block, stable enough for handling yet reactive enough for controlled chemical modifications.[3] This "tuned reactivity" is a cornerstone of its utility. In drug design, the azetidine ring acts as a bioisostere for other cyclic and acyclic structures, offering a rigid framework that can improve binding affinity by reducing the entropic penalty upon target engagement.[4] Its three-dimensional character is particularly advantageous for exploring complex binding pockets. This is evidenced by its presence in several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, where the azetidine moiety is crucial for optimizing the pharmacokinetic profile.[1]

Rationale for the N-Isopropyl and Ketone Moieties

The selection of substituents on the azetidine core is a critical aspect of medicinal chemistry design.

  • The N-Isopropyl Group: This small, branched alkyl group serves multiple purposes. It provides a moderate increase in lipophilicity, which can be crucial for membrane permeability and oral bioavailability. Its steric bulk, greater than that of a methyl or ethyl group, can shield the nitrogen from metabolic enzymes (e.g., Cytochrome P450s), thereby enhancing metabolic stability. Furthermore, the isopropyl group can establish specific van der Waals interactions within a target's binding site. For instance, studies on 2-azetidinones have shown that N-substitution with isopropyl or cyclohexyl groups can be essential for antidiabetic activity.[5]

  • The Ketone Functional Group: The ketone is a highly versatile and valuable functional group. As a hydrogen bond acceptor, it can form crucial interactions with protein backbones or specific amino acid residues. Its planar geometry and defined dipole moment make it a predictable pharmacophoric feature. Synthetically, the ketone is a gateway to a vast array of chemical transformations, allowing for the diversification of a lead scaffold. It can be converted to alcohols (via reduction), amines (via reductive amination), hydrazones, oximes, or used in carbon-carbon bond-forming reactions like aldol or Wittig reactions. Azetidin-3-ones, structural isomers of the well-known β-lactams, are particularly valuable as substrates for creating diverse libraries of functionalized azetidines.[6]

Core Synthetic Strategies

The synthesis of N-isopropyl azetidine ketone derivatives can be approached by either constructing the ring system with the ketone precursor already in place or by introducing the ketone onto a pre-formed N-isopropyl azetidine ring.

General Synthetic Workflow

The most logical and flexible approach often involves a multi-step sequence that allows for late-stage functionalization. This workflow provides the modularity required in a drug discovery program.

G A 1,3-Dihalopropan-2-ol or Epichlorohydrin B Reaction with Isopropylamine A->B Step 1 C 1-isopropylamino-propan-2-ol B->C D Intramolecular Cyclization C->D Step 2 E N-isopropyl-azetidin-3-ol D->E F N-isopropyl-azetidin-3-ol G Oxidation (e.g., Swern, DMP) F->G Step 3 H N-isopropyl-azetidin-3-one G->H I N-isopropyl-azetidin-3-one J Further Reactions (e.g., Grignard, Wittig, Reductive Amination) I->J Step 4 K Diverse N-isopropyl azetidine ketone derivatives J->K

Caption: General synthetic workflow for N-isopropyl azetidine ketone derivatives.

Key Synthetic Methodologies
  • Cyclization of α-Amino Ketones (4-exo-tet): This is a direct method for forming the azetidin-3-one ring. It typically involves the intramolecular cyclization of an α-halo-α'-amino ketone. The challenge lies in preparing the linear precursor, as these molecules can be unstable. The N-isopropyl group would be introduced early in the synthesis on the amine precursor.

  • Oxidative Cyclization of N-propargylsulfonamides: A modern and elegant approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[6] This method generates a reactive α-oxo gold carbene intermediate which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring.[6] While powerful, this method requires subsequent N-alkylation to introduce the isopropyl group after the removal of the sulfonyl protecting group.

  • [2+2] Cycloaddition Reactions: The reaction between an imine and a ketene (the Staudinger synthesis) is a classic method for forming azetidin-2-ones (β-lactams).[7] Analogous cycloadditions to form azetidin-3-ones are less common but represent a potential atom-economical route.[4]

  • Oxidation of Azetidin-3-ols: Perhaps the most versatile and common laboratory-scale method is the oxidation of a corresponding N-isopropyl-azetidin-3-ol. This precursor is more readily accessible, often via the cyclization of 1-isopropylamino-2,3-dihalopropanes or related 1,3-aminoalcohols.[8][9] This two-stage approach (cyclization then oxidation) allows for better control and purification at the intermediate alcohol stage.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

While specific data on N-isopropyl azetidine ketones are nascent, we can extrapolate potential applications and SAR from related azetidine structures. The combination of the rigid azetidine core, the moderately lipophilic N-isopropyl group, and the hydrogen-bond-accepting ketone creates a pharmacophore suitable for various targets.

Potential Therapeutic Applications
  • Central Nervous System (CNS) Disorders: Azetidine derivatives are known to act as CNS modulators.[1][2] The rigid scaffold is ideal for mimicking parts of neurotransmitters. For example, azetidine-based compounds have been developed as potent GABA uptake inhibitors.[10] The N-isopropyl ketone scaffold could be explored for activity at various CNS receptors and transporters.

  • Antimicrobial and Antiviral Activity: The azetidinone (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics.[5] While azetidin-3-ones have a different electronic structure, the strained ring system remains a point of interest for designing novel antibacterial or antifungal agents.[11][12]

  • Anticancer and Enzyme Inhibition: The structural rigidity of azetidines makes them excellent candidates for kinase inhibitors and other enzyme-targeted therapies.[1][7] The ketone can act as a key interaction point within an ATP-binding site or an enzyme's active site.

Key Structure-Activity Relationship (SAR) Insights

The following table summarizes expected SAR trends based on known azetidine chemistry.

Structural PositionModificationExpected Impact on Activity/PropertiesRationale
Azetidine Nitrogen (N1) Isopropyl (vs. H, Me) Increased metabolic stability, modulated lipophilicity, potential for specific steric interactions.The branched alkyl group can sterically hinder N-dealkylation, a common metabolic pathway.
Azetidine C3 Ketone (vs. Alcohol) Acts as H-bond acceptor, provides a planar anchor point, enables further derivatization.The sp2 character of the carbonyl carbon changes local geometry compared to the sp3 alcohol.
Azetidine C2 / C4 Small alkyl or aryl groups Can probe steric limits of the binding pocket, improve potency, and modulate physicochemical properties.Substituents at these positions can significantly alter the molecule's 3D shape and properties.[13]

Core Experimental Protocols

The following protocols are presented as a self-validating system, including necessary steps for synthesis, purification, and characterization to ensure the identity and purity of the target compounds.

Protocol 1: Synthesis of N-isopropyl-azetidin-3-ol

Causality: This protocol utilizes the well-established intramolecular cyclization of a 1,3-aminoalcohol derivative. The choice of epichlorohydrin and isopropylamine provides a direct and cost-effective route to the key intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, which cyclizes under basic conditions.

Methodology:

  • Step 1: Intermediate Formation. To a solution of isopropylamine (2.5 equivalents) in methanol at 0 °C, add epichlorohydrin (1.0 equivalent) dropwise. The reaction is exothermic and should be controlled.

  • Stir the mixture at room temperature for 16 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of epichlorohydrin.

  • Step 2: Cyclization. Concentrate the reaction mixture under reduced pressure. To the resulting crude oil, add a 2 M solution of sodium hydroxide (3.0 equivalents) and heat the mixture to 60 °C for 6 hours.

  • Step 3: Work-up and Purification. Cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield N-isopropyl-azetidin-3-ol.

  • Step 4: Characterization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum (which disappears upon D₂O exchange) and a characteristic O-H stretch in the IR spectrum (~3300 cm⁻¹).

Protocol 2: Oxidation to N-isopropyl-azetidin-3-one

Causality: Swern oxidation is chosen as a mild and efficient method for converting the secondary alcohol to a ketone without over-oxidation or harsh conditions that could degrade the strained azetidine ring. It operates at low temperatures, preserving sensitive functional groups.

Methodology:

  • Step 1: Swern Reagent Preparation. In a flame-dried flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Step 2: Oxidation. Add a solution of N-isopropyl-azetidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the activated Swern reagent. Stir the resulting mixture at -78 °C for 1 hour.

  • Step 3: Quenching. Add triethylamine (5.0 equivalents) and allow the reaction to slowly warm to room temperature.

  • Step 4: Work-up and Purification. Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography (eluting with a gradient of 20-60% ethyl acetate in hexanes) to afford N-isopropyl-azetidin-3-one.

  • Step 5: Characterization. Confirm the structure via NMR and MS. The successful oxidation is indicated by the disappearance of the alcohol proton and methine proton signals in the ¹H NMR and the appearance of a new ketone carbonyl signal in the ¹³C NMR spectrum (~205-215 ppm) and a strong C=O stretch in the IR spectrum (~1750 cm⁻¹).

Future Outlook

The N-isopropyl azetidine ketone scaffold is a largely untapped area of chemical space with significant potential. Future research should focus on several key areas:

  • Library Synthesis: Utilizing the ketone as a synthetic handle, diverse libraries can be generated through parallel synthesis to rapidly explore the SAR for various biological targets.

  • Stereoselective Synthesis: Developing asymmetric routes to chiral N-isopropyl azetidine ketones will be crucial for investigating the stereochemical requirements for biological activity, a critical step in modern drug discovery.[6]

  • Novel Therapeutic Targets: Screening these compounds against a broad range of targets, particularly kinases, proteases, and CNS receptors, could uncover novel biological activities.

  • Pharmacokinetic Profiling: A systematic evaluation of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these derivatives will be essential to validate their utility as drug-like scaffolds.[14]

By combining robust synthetic strategies with targeted biological evaluation, N-isopropyl azetidine ketone derivatives represent a promising frontier for the development of novel and effective therapeutics.

References

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. PubMed. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. ResearchGate. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • 3-azetidinols.
  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

Bioisosteric Replacement of Proline with 2-Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric replacement of proline with 2-substituted azetidines, structured for medicinal chemists and drug discovery scientists.

Executive Summary

The replacement of the pyrrolidine ring of proline (Pro) with the four-membered azetidine ring (Azetidine-2-carboxylic acid, Aze) is a high-impact bioisosteric strategy in peptidomimetic drug design. This modification introduces specific conformational constraints, reduces lipophilicity, and alters metabolic susceptibility without abolishing the fundamental H-bond acceptor capability of the tertiary amide.

This guide analyzes the physicochemical rationale for this replacement, details the synthetic methodologies for accessing the scaffold, and examines its application in successful drug candidates like thrombin inhibitors.

Structural & Physicochemical Rationale[1][2][3][4][5][6]

Conformational Restriction and Ring Strain

The primary driver for Pro


 Aze replacement is the modulation of the backbone dihedral angles (

and

). While proline restricts the

angle to approximately -65° (due to the 5-membered ring constraint), the 4-membered azetidine ring imposes a different geometric restriction.
  • Ring Pucker: Proline exists in dynamic equilibrium between C

    
    -endo and C
    
    
    
    -exo puckers. Azetidine, being a 4-membered ring, is significantly more planar but still exhibits a "wing-tip" pucker. This reduces the entropic penalty upon binding if the receptor prefers a more extended or specific twisted conformation.
  • Dihedral Angles: The Aze scaffold often biases the peptide backbone towards specific geometries that differ from the polyproline II (PPII) helix. In certain dipeptides, Aze lowers the rotational barrier for cis-trans isomerization compared to Pro, potentially facilitating access to cis-peptide bond conformations required by specific targets (e.g., specific GPCR ligands or enzyme active sites).

Lipophilicity and Solubility

Replacing a methylene group (-CH


-) with a bond contraction (C5 

C4) lowers the molecular weight and typically reduces lipophilicity (LogP).
  • LogP Shift: The removal of a carbon atom generally lowers cLogP by ~0.5 units, improving aqueous solubility.

  • Basicity (pKa): The pKa of the secondary amine in azetidine (~11.3) is comparable to pyrrolidine (~11.3). However, in the context of the amino acid (zwitterion), the electronic environment of the carboxylate is closer to the nitrogen, potentially influencing the local electrostatic potential.

Metabolic Stability

Proline-rich sequences are often targets for specific prolyl peptidases. The contraction to a 4-membered ring sterically occludes the scissile bond and alters the alignment of the carbonyl group in the active site of proteolytic enzymes, often conferring resistance to hydrolysis.

Comparative Profile: Proline vs. Azetidine-2-Carboxylic Acid[6][7][8][9][10][11][12]

FeatureL-Proline (Pro)L-Azetidine-2-Carboxylic Acid (Aze)Impact of Replacement
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increased ring strain (~26 kcal/mol).
Conformation Envelope (C

-endo/exo)
Puckered (Wing-tip)Altered

angle vector; reduced entropy.
Peptide Bond Trans favored (~4:1 trans:cis)Trans favored, but lower barrierFacile isomerization to cis in some contexts.
Lipophilicity HigherLowerImproved water solubility.
Metabolic Fate Susceptible to Prolyl peptidasesResistant to many peptidasesExtended half-life (

).
Toxicity Non-toxic (Proteogenic)Potential misincorporationCaution: Aze is a plant toxin; requires careful selectivity profiling.

Synthetic Methodologies

Accessing enantiopure 2-substituted azetidines is more challenging than prolines due to ring strain. The most robust method involves the cyclization of


-functionalized amino acid derivatives.
Core Synthesis: The -Lactone Route

This protocol converts L-2,4-diaminobutyric acid (DABA) or


-butyrolactone precursors into the azetidine core. The pathway below illustrates the logic of the transformation.

SynthesisRoute Start gamma-Butyrolactone (Starting Material) Step1 Bromination (PBr3/Br2) Start->Step1 Inter1 alpha,gamma-Dibromo butyryl bromide Step1->Inter1 Step2 Esterification (BnOH) Inter1->Step2 Inter2 Dibromo Ester Step2->Inter2 Step3 Cyclization (Benzhydrylamine) Inter2->Step3 Inter3 N-Benzhydryl-Aze Ester Step3->Inter3 Ring Closure Step4 Hydrogenolysis (H2, Pd/C) Inter3->Step4 Final (S)-Azetidine-2- carboxylic acid (Aze) Step4->Final Deprotection

Figure 1: Synthetic pathway for (S)-Azetidine-2-carboxylic acid from gamma-butyrolactone precursors.

Experimental Protocol: Synthesis of N-Benzhydryl-Azetidine-2-Carboxylic Acid

Adapted from standard protocols (e.g., Rodebaugh & Cromwell).

Reagents:

  • 
    -Dibromobutyric acid ester (prepared from 
    
    
    
    -butyrolactone).
  • Benzhydrylamine (Diphenylmethylamine).

  • Acetonitrile (solvent).

  • Potassium Carbonate (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -dibromobutyric acid ester (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
    
  • Amine Addition: Add benzhydrylamine (1.0 eq) and anhydrous

    
     (2.5 eq) to the solution.
    
  • Cyclization: Heat the reaction mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere for 24–48 hours. The sterically bulky benzhydryl group favors the formation of the 4-membered ring over intermolecular polymerization.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-benzhydryl-azetidine-2-carboxylate ester.

  • Deprotection (Optional): To obtain the free amino acid, subject the intermediate to catalytic hydrogenation (

    
    , Pd/C, MeOH) to cleave the benzhydryl and benzyl ester groups simultaneously.
    

Case Study: Thrombin Inhibitors (Melagatran)[13][14]

The development of Melagatran (and its oral prodrug Ximelagatran) by AstraZeneca provides the definitive proof-of-concept for this bioisostere.

The Design Challenge

Thrombin inhibitors require a basic moiety to interact with the S1 specificity pocket (Asp189) and a scaffold to direct this group. Early peptide inhibitors used proline at the P2 position (mimicking the D-Phe-Pro-Arg sequence). However, proline-based inhibitors often suffered from limited oral bioavailability and rapid clearance.

The Bioisosteric Solution

Chemists replaced the P2 proline with azetidine-2-carboxylic acid .[1]

  • Structural Role: The azetidine ring served as a rigid spacer, orienting the P1 arginine-mimic (a benzamidine derivative) correctly into the active site.

  • Outcome: The Aze scaffold maintained the necessary "kink" in the peptide backbone but with lower lipophilicity. The resulting drug, Melagatran, exhibited a

    
     of 2.0 nM against thrombin.[2]
    
  • Prodrug Strategy: To solve the permeability issue caused by the charged amidine and carboxylate, the molecule was formulated as a double prodrug (Ximelagatran), which was well-absorbed orally and rapidly converted to Melagatran in vivo.

MelagatranLogic Proline Proline Scaffold (P2) High Lipophilicity Standard Conformation Azetidine Azetidine Scaffold (P2) (Bioisostere) Proline->Azetidine Ring Contraction Effect1 Lower Lipophilicity (Improved Solubility) Azetidine->Effect1 Effect2 Rigid Backbone (Maintained Potency) Azetidine->Effect2 Effect3 Prodrug Feasibility (Ximelagatran) Effect1->Effect3 Result Melagatran Ki = 2.0 nM Thrombin Inhibitor Effect2->Result Effect3->Result

Figure 2: Logic flow for the development of Melagatran using the Aze scaffold.

Safety & Toxicity Considerations (Scientific Integrity)

While azetidines are valuable drug scaffolds, Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid found in certain plants (e.g., Convallaria majalis).

  • Mechanism of Toxicity: Aze can be misincorporated into proteins in place of proline by prolyl-tRNA synthetases in organisms that lack specific editing mechanisms. This can lead to protein misfolding (UPR activation) and toxicity.

  • Drug Design Implication: When using Aze within a drug molecule (as a fixed scaffold), this misincorporation risk is nullified because the free amino acid is not generated. However, metabolic breakdown of the drug could theoretically release free Aze. Therefore, metabolic stability studies must confirm that the N-C or C-C bonds of the azetidine ring remain intact or that free Aze is not a major metabolite.

References

  • Rodgers, K. J. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Neurotoxicology. Link

  • Couty, F., & Drouillat, B. (2012). Azetidines in medicinal chemistry: emerging applications and approved drugs. Tetrahedron. Link

  • Gustafsson, D., et al. (2001). The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects. Thrombosis Research. Link

  • Han, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Siu, S. W. I., et al. (2007). Conformational preferences of proline analogues with different ring size. Biophysical Chemistry. Link

  • Rodebaugh, R. M., & Cromwell, N. H. (1969). Synthesis of Azetidine-2-carboxylic Acid. Journal of Heterocyclic Chemistry. Link

Sources

Methodological & Application

Synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one from azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

Executive Summary

This application note details a robust, four-stage protocol for the synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one starting from azetidine-2-carboxylic acid . The target molecule features a strained azetidine ring substituted with a steric isopropyl group on the nitrogen and a reactive methyl ketone at the C2 position.

The synthesis addresses two primary challenges:

  • Ring Strain: Preventing the thermodynamic opening of the four-membered azetidine ring (approx. 25 kcal/mol strain energy) during functional group interconversions.

  • Chemoselectivity: Ensuring mono-addition of the methyl group to the carbonyl center without over-alkylation to a tertiary alcohol.

Strategic Solution: The protocol utilizes a Weinreb Amide intermediate to strictly control the nucleophilic addition of the methyl group, ensuring high fidelity in the final ketone formation.

Retrosynthetic Analysis & Workflow

The synthetic pathway is designed to install the steric N-isopropyl group early on a stable ester scaffold, followed by a controlled conversion of the carboxylic acid equivalent to the methyl ketone.

Key Disconnections:

  • C–C Bond Formation: The C2-acetyl group is derived from a Weinreb amide via Grignard addition.

  • N–C Bond Formation: The N-isopropyl group is installed via reductive amination, avoiding the risk of quaternary ammonium salt formation associated with direct alkyl halide alkylation.

SynthesisWorkflow Start Azetidine-2-carboxylic acid (Starting Material) Step1 1. Methyl Ester Formation (MeOH, SOCl2) Start->Step1 Step2 2. Reductive Amination (Acetone, STAB) Step1->Step2 Inter1 N-Isopropyl Methyl Ester Step2->Inter1 Yield: ~85-90% Step3 3. Hydrolysis & Weinreb Amidation (LiOH; then MeNH(OMe), Coupling Agent) Inter1->Step3 Inter2 Weinreb Amide Intermediate Step3->Inter2 Stable Intermediate Step4 4. Grignard Addition (MeMgBr, THF, 0°C) Inter2->Step4 Target 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one (Target Ketone) Step4->Target Exclusive Ketone

Figure 1: Strategic workflow for the synthesis of the target azetidine ketone. The Weinreb amide serves as the critical pivot point to prevent over-addition.

Experimental Protocols

Phase 1: Scaffold Stabilization & N-Functionalization

Objective: To convert the zwitterionic amino acid into a soluble, N-alkylated ester suitable for organic solvent manipulation.

Step 1.1: Methyl Ester Synthesis

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent: Add Methanol (MeOH) (anhydrous, 50 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (SOCl₂) (1.5 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Substrate: Add Azetidine-2-carboxylic acid (10.0 mmol) in one portion.

  • Reaction: Remove ice bath and reflux for 4 hours. Monitor by TLC (n-BuOH/AcOH/H₂O 4:1:1) or LCMS.[1]

  • Workup: Concentrate in vacuo to yield the Methyl azetidine-2-carboxylate hydrochloride as a white solid. Use directly in the next step.

Step 1.2: Reductive Amination (N-Isopropylation) Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over direct alkylation with isopropyl bromide to prevent over-alkylation to the quaternary ammonium salt, which can trigger ring opening.

  • Neutralization: Dissolve the crude ester salt (from Step 1.1) in 1,2-Dichloroethane (DCE) (40 mL). Add Triethylamine (TEA) (1.1 equiv) to liberate the free amine.

  • Imine Formation: Add Acetone (3.0 equiv) and stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Methyl 1-isopropylazetidine-2-carboxylate .

Phase 2: The Weinreb Gateway

Objective: To convert the ester to the Weinreb amide. A two-step Hydrolysis-Coupling sequence is recommended over direct aminolysis for higher reliability with the steric N-isopropyl group.

Step 2.1: Saponification

  • Dissolve the ester in THF/H₂O (3:1) .

  • Add Lithium Hydroxide (LiOH) (2.0 equiv). Stir at RT for 2–4 hours.

  • Carefully acidify to pH ~5-6 with 1M HCl (avoid strong acid to prevent ring opening) and concentrate/lyophilize to obtain the crude lithium carboxylate or zwitterionic acid. Note: Azetidine acids are water-soluble; using the crude lithium salt directly in the next coupling step is often viable if dried thoroughly.

Step 2.2: Weinreb Amide Coupling

  • Reagents: Suspend the crude acid/salt in dry DCM (or DMF if solubility is poor). Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and N-Methylmorpholine (NMM) (3.0 equiv).

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

  • Reaction: Stir at RT overnight.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ and brine. Dry and concentrate.

  • Product: N-Methoxy-N-methyl-1-(propan-2-yl)azetidine-2-carboxamide .

    • Checkpoint: Verify by ¹H NMR (Characteristic N-OMe singlet ~3.7 ppm, N-Me singlet ~3.2 ppm).

Phase 3: Organometallic Transformation

Objective: Selective addition of the methyl group to form the ketone.

Step 3.1: Grignard Addition

  • Setup: Flame-dry a 50 mL RBF under Argon.

  • Substrate: Dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C .[2]

  • Reagent: Dropwise add Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 equiv).

    • Mechanistic Insight: The Grignard reagent adds to the carbonyl, forming a stable 5-membered chelate intermediate with the magnesium, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the addition of a second equivalent of Grignard, stopping the reaction at the ketone stage upon hydrolysis.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Cool back to 0°C. Quench with saturated aqueous NH₄Cl .

  • Isolation: Extract with Et₂O or EtOAc (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (often not needed if the Weinreb step was clean).

Analytical Data Summary

Fragment¹H NMR Signal (Expected, CDCl₃, 400 MHz)MultiplicityIntegration
Acetyl Methyl ~2.10 ppmSinglet (s)3H
Isopropyl Methyls ~0.95 - 1.05 ppmDoublet (d)6H
Isopropyl CH ~2.3 - 2.6 ppmSeptet (sep)1H
Azetidine C2-H ~3.8 - 4.2 ppmMultiplet (m)1H
Azetidine C3/C4 ~2.0 - 3.5 ppmComplex multiplets4H

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Ring Opening Acidic workup too harsh or temperature too high.Keep workup pH > 4. Avoid heating > 60°C. Use mild Lewis acids.
Tertiary Alcohol Over-addition of Grignard (failed Weinreb chelation).Ensure anhydrous conditions.[3][4] Use MeLi at -78°C if MeMgBr is sluggish, but MeMgBr is generally superior for Weinreb amides.
Low Yield (Step 2) Steric hindrance of N-isopropyl group.Use T3P (Propylphosphonic anhydride) as the coupling agent instead of EDC; it is superior for sterically hindered amines.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • Couty, F.; et al. "Azetidines: New developments in the synthesis and functionalization." Organic & Biomolecular Chemistry, 2011 , 9, 5961-5968. Link

  • Niu, T.; et al. "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids." Synthesis, 2014 , 46, 320-330.[5] Link

Sources

Introduction: The Strategic Importance of N-Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the N-Alkylation of 2-Acetylazetidine with Isopropyl Halides

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, makes them conformationally constrained building blocks that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space compared to their more flexible five- and six-membered counterparts.[2] The N-alkylation of the azetidine ring is a fundamental transformation that allows for the introduction of diverse substituents, directly influencing the pharmacological profile of the resulting molecule. This guide provides a detailed protocol and expert insights into the N-alkylation of 2-acetylazetidine with isopropyl halides, a seemingly straightforward but mechanistically challenging transformation.

PART 1: SCIENTIFIC INTEGRITY & MECHANISTIC RATIONALE

Expertise & Experience: Navigating the S_N2 vs. E2 Competition

The N-alkylation of a secondary amine like 2-acetylazetidine with an alkyl halide is classically viewed as a bimolecular nucleophilic substitution (S_N2) reaction. However, the use of a secondary halide, such as an isopropyl halide, introduces significant competitive challenges that must be expertly managed to achieve a successful outcome.

  • The S_N2 Pathway (Desired Reaction): The nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. This requires a "backside attack," where the nucleophile approaches from the side opposite the leaving group (halide). The reaction proceeds through a single, concerted transition state.

  • The Challenge of Steric Hindrance: The primary obstacle to the S_N2 pathway is steric hindrance.[3] Isopropyl halides are secondary halides, meaning the electrophilic carbon is attached to two other carbon atoms. This bulkiness physically obstructs the required trajectory for the incoming azetidine nucleophile. Consequently, the activation energy for the S_N2 reaction is significantly higher than with primary halides.[3]

  • The E2 Pathway (Major Side Reaction): Due to the steric hindrance impeding the S_N2 reaction, an alternative pathway, bimolecular elimination (E2), becomes highly competitive. In this pathway, the azetidine nitrogen (pKa ≈ 11.3, making it a reasonably strong base) acts as a base rather than a nucleophile.[4] It abstracts a proton from a carbon adjacent to the carbon bearing the halide (a β-proton). This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the halide leaving group departs, resulting in the formation of propene gas and the azetidinium hydrohalide salt. Secondary alkyl halides are particularly prone to E2 reactions.[5]

To favor the desired S_N2 product, the experimental conditions must be carefully optimized to mitigate the E2 pathway. This involves the strategic selection of the halide leaving group, the base, the solvent, and the reaction temperature.

Visualizing the Mechanistic Conflict

The diagram below illustrates the competition between the desired S_N2 alkylation and the undesired E2 elimination pathways.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants 2-Acetylazetidine + Isopropyl Halide SN2_Node SN2 Pathway (Substitution) Reactants->SN2_Node Nucleophilic Attack (Favored by good nucleophile, aprotic solvent, better leaving group) E2_Node E2 Pathway (Elimination) Reactants->E2_Node Basic Abstraction (Favored by strong base, steric hindrance, high temp.) Desired_Product N-Isopropyl-2-acetylazetidine (Desired Product) SN2_Node->Desired_Product Side_Product Propene + Azetidinium Salt (Side Products) E2_Node->Side_Product

Caption: Competing S_N2 and E2 pathways in the N-alkylation reaction.

PART 2: DETAILED EXPERIMENTAL PROTOCOL

This protocol is designed to maximize the yield of the S_N2 product by optimizing reaction parameters. Using 2-iodopropane is strongly recommended over 2-bromopropane due to iodide being a superior leaving group, which can accelerate the S_N2 rate relative to the E2 rate.

Materials & Equipment
  • Chemicals:

    • 2-Acetylazetidine (or its hydrochloride salt)

    • 2-Iodopropane (preferred) or 2-Bromopropane

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser and heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Safety Precautions
  • Alkyl Halides: Isopropyl halides are volatile, flammable, and potent alkylating agents. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Acetonitrile and Ethyl Acetate are flammable and toxic. Avoid inhalation and skin contact.

  • Pressurization: The E2 side reaction produces propene, a gas. Ensure the reaction is not conducted in a sealed vessel to avoid pressure buildup.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-acetylazetidine (1.0 eq). If starting with 2-acetylazetidine hydrochloride, add it to the flask along with anhydrous potassium carbonate (2.5 eq) and stir the suspension in acetonitrile for 30 minutes at room temperature to neutralize the salt before proceeding.

    • Add anhydrous, powdered potassium carbonate (1.5 - 2.0 eq). The use of a mild inorganic base is crucial to scavenge the HI or HBr formed without strongly promoting the E2 elimination.

    • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1-0.2 M.

  • Alkylation Reaction:

    • Add 2-iodopropane (1.2 eq) to the stirred suspension.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Gently heat the reaction to 45-50°C. Higher temperatures should be avoided as they disproportionately favor the E2 elimination pathway.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for separating the desired N-alkylated product from any non-polar impurities and baseline starting material.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-isopropyl-2-acetylazetidine as the final product.

  • Characterization (Trustworthiness):

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Expected ¹H NMR features: A septet in the upfield region corresponding to the isopropyl CH proton and two doublets for the diastereotopic isopropyl methyl groups, in addition to the signals from the acetyl and azetidine ring protons.

Experimental Workflow Diagram

Sources

Application Note: 1-Isopropyl-2-acetylazetidine as a Chiral Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 1-isopropyl-2-acetylazetidine (IPAA) as a high-value chiral scaffold for medicinal chemistry. As the pharmaceutical industry moves away from planar aromatics ("escaping flatland") to increase fraction sp3 (Fsp3) character, azetidines have emerged as superior bioisosteres for proline. IPAA offers a unique combination of a rigidified 4-membered ring, a tunable basic center (N-isopropyl), and a reactive ketone handle (C2-acetyl) for rapid diversification. This guide provides a validated, enantioselective synthetic route, handling protocols for strained rings, and strategic design principles for incorporating IPAA into fragment-based drug discovery (FBDD).

Introduction: The Azetidine Advantage

In modern drug design, the azetidine ring is a "privileged structure" used to modulate physicochemical properties without significantly altering the ligand's binding footprint.

Bioisosterism: Azetidine vs. Proline

While proline is the standard for inducing


-turns in peptide mimetics, it suffers from metabolic liabilities (cytochrome P450 oxidation) and a fixed ring pucker. Replacing a proline residue with an azetidine core (specifically the 2-substituted variant) alters the vector alignment of the backbone carbonyl and amine, often improving metabolic stability and lowering lipophilicity (LogD).

Key Benefits of 1-Isopropyl-2-acetylazetidine:

  • Conformational Restriction: The 4-membered ring imposes a high energy barrier to inversion, locking the C2-substituent in a defined vector.

  • Basicity Modulation: The N-isopropyl group provides steric bulk that protects the nitrogen from metabolic N-oxidation while maintaining basicity for salt bridge interactions.

  • Synthetic Versatility: The C2-acetyl group acts as a "linchpin," allowing for reductive aminations, Horner-Wadsworth-Emmons olefinations, or Grignard additions.

Chemical Profile & Stability[1][2]

PropertySpecificationNotes
IUPAC Name 1-(1-isopropylazetidin-2-yl)ethan-1-one
Molecular Weight 141.21 g/mol Fragment-friendly (<200 Da)
Chirality (S) or (R)Enantiopurity is critical; racemizes under strong base.
Ring Strain ~26 kcal/molHigh reactivity; prone to acid-catalyzed ring opening.
Boiling Point ~65°C (at 15 mmHg)Volatile; handle in solution when possible.
Storage -20°C, Argon atmosphereUnstable as free base over long periods.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-Isopropyl-2-acetylazetidine

Rationale: Direct addition of organometallics to esters often results in over-addition to the tertiary alcohol. This protocol uses the Weinreb Amide intermediate to guarantee stopping at the ketone stage.

Reagents:

  • (S)-Azetidine-2-carboxylic acid (Starting Material)

  • Acetone, NaBH(OAc)3 (Reductive Alkylation)

  • N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt (Weinreb formation)

  • Methylmagnesium Bromide (MeMgBr) (Grignard)

Step 1: N-Isopropylation
  • Dissolve (S)-azetidine-2-carboxylic acid (10 mmol) in DCE (30 mL).

  • Add Acetone (1.5 eq) and stir for 30 min.

  • Add NaBH(OAc)3 (2.0 eq) portion-wise at 0°C.

  • Stir at RT for 12h. Quench with sat. NaHCO3.

  • Extract with DCM/Isopropanol (3:1). Note: The product is zwitterionic and water-soluble; careful extraction is required.

Step 2: Weinreb Amide Formation
  • To the crude N-isopropyl acid in DCM, add N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).

  • Add DIPEA (3.0 eq) and stir at RT for 16h.

  • Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Step 3: Grignard Addition (The Critical Step)
  • Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath). Crucial to prevent racemization.

  • Add MeMgBr (3M in ether, 1.2 eq) dropwise over 20 mins.

  • Stir at -78°C for 1h, then allow to warm to 0°C.

  • Quench: Pour into cold sat. NH4Cl solution.

  • Extract with Et2O. Dry and concentrate carefully (volatile product).

QC Check: 1H NMR should show a singlet methyl ketone peak at ~2.1 ppm. Enantiomeric Excess (ee) determined via Chiral HPLC (Chiralpak AD-H column).

Protocol B: Application in Fragment Coupling (Reductive Amination)

Rationale: Connecting the IPAA building block to a primary amine (Drug Core) to create a flexible yet anchored linker.

Workflow:

  • Mix IPAA (1.0 eq) and Amine-Core (1.0 eq) in DCE.

  • Add Ti(OiPr)4 (2.0 eq). Titanium is required to force imine formation due to the steric bulk of the isopropyl group.

  • Stir 12h at RT.

  • Add NaBH4 (2.0 eq) in MeOH.

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts), filter through Celite, and purify.

Visualizing the Workflow

The following diagram illustrates the synthesis and decision logic for using this building block.

G Start (S)-Azetidine-2-COOH Step1 N-Isopropylation (Reductive Amination) Start->Step1 Acetone, NaBH(OAc)3 Step2 Weinreb Amide Formation Step1->Step2 NH(OMe)Me, EDC Step3 Grignard Addition (MeMgBr, -78°C) Step2->Step3 Ketone Synthesis Product 1-Isopropyl-2-acetylazetidine (Chiral Building Block) Step3->Product Decision Design Choice: Rigid Spacer? Product->Decision RouteA Reductive Amination (Amine Linker) Decision->RouteA Target: 2° Amine RouteB Wittig/HWE (Olefin Linker) Decision->RouteB Target: Alkene

Figure 1: Synthetic pathway from commodity starting material to the IPAA building block and downstream diversification options.

Strategic Design Considerations

The "Racemization Trap"

The C2 position in 2-acetylazetidine is alpha to a ketone and adjacent to an amine. While the nitrogen is electron-donating (resonance), the inductive effect makes the C2 proton somewhat acidic.

  • Risk: Exposure to strong bases (e.g., NaH, LDA) or prolonged storage at RT can lead to enolization and loss of chirality.

  • Solution: Always perform deprotonations or nucleophilic additions at -78°C. Use the Weinreb route (Protocol A) rather than direct ester displacement to avoid harsh conditions.

Pharmacophore Mapping

When replacing a Proline-Ketone motif with IPAA:

  • Vector Change: The bond angle of the azetidine ring (approx 90°) is sharper than proline (approx 104°). This can orient the acetyl group's "exit vector" differently, potentially accessing new hydrophobic pockets in the target protein.

  • Solubility: The basic nitrogen (pKa ~9.5) will be protonated at physiological pH, improving aqueous solubility compared to a neutral proline amide.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International. Link

  • Lowe, M. A., et al. (2012). "Synthesis of Azetidines from Amino Alcohols." Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Context on 4-membered rings in Fsp3 drug design). Link

  • Singh, S. K., et al. (2002). "Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives." European Journal of Pharmaceutical Sciences. (Reference for N-isopropyl group effects). Link

  • Chemistry Steps. (2023). "Conversion of Carboxylic Acids to Ketones via Weinreb Amide." Link

Sources

Reductive amination reactions using 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

Executive Summary

This guide details the reductive amination of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one (hereafter referred to as 1-isopropyl-2-acetylazetidine ). This scaffold presents unique challenges in medicinal chemistry due to the combination of ring strain (azetidine), steric hindrance (N-isopropyl group), and the susceptibility of the


-chiral center to racemization.

The protocols herein prioritize chemoselectivity and stereochemical integrity . We present two validated methods:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for highly nucleophilic primary amines.

  • Method B (Titanium-Mediated): Titanium(IV) isopropoxide [Ti(O

    
    Pr)
    
    
    
    ] for hindered amines, anilines, or unreactive substrates.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 1-isopropyl-2-acetylazetidine, features a ketone carbonyl adjacent to a strained nitrogen heterocycle.

  • Steric Environment: The

    
    -isopropyl group shields the nitrogen lone pair but also creates significant steric bulk around the C2 position, hindering the approach of incoming amines to the ketone.
    
  • Electronic Factors: The azetidine ring is electron-rich, but the inductive effect of the nitrogen makes the C2-proton acidic. Strongly basic conditions must be avoided to prevent epimerization at C2.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization (ROP) in the presence of strong Lewis acids or high heat.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced.

ReactionMechanism Ketone 1-isopropyl-2-acetylazetidine (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Ti(OiPr)4 or Acid) Product Chiral Amine Product Iminium->Product + Hydride (NaBH4/STAB)

Figure 1: General mechanistic pathway for the reductive amination of azetidinyl ketones.

Experimental Protocols

Method A: Standard Reductive Amination (STAB Protocol)

Best for: Primary aliphatic amines, benzylamines, and non-hindered substrates.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminiums faster than ketones (chemoselective). Acetic acid catalyzes the imine formation without opening the azetidine ring.

Reagents:

  • Substrate: 1-isopropyl-2-acetylazetidine (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve 1-isopropyl-2-acetylazetidine (1.0 mmol) in DCE (5 mL).
    
  • Imine Formation: Add the amine (1.1 mmol) followed by glacial acetic acid (1.0 mmol). Stir at room temperature (20–25 °C) for 30–60 minutes.

    • Note: A slight color change (yellowing) often indicates imine formation.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (H

      
      ) may occur; ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H).

  • Workup: Quench by adding saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes to quench residual borohydrides.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Titanium(IV) Mediated Protocol

Best for: Secondary amines, anilines (weak nucleophiles), and sterically hindered systems.

Rationale: The steric bulk of the N-isopropyl group often prevents imine formation under standard conditions. Ti(O


Pr)

acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Substrate: 1-isopropyl-2-acetylazetidine (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (absolute) or Methanol

Step-by-Step Protocol:

  • Complexation: In a dried vial under Argon, mix 1-isopropyl-2-acetylazetidine (1.0 mmol) and the amine (1.2 mmol) neat (no solvent).

  • Activation: Add Ti(O

    
    Pr)
    
    
    
    (1.5 mmol) slowly via syringe. The mixture will likely become viscous.
  • Imine Force: Stir the neat mixture at room temperature for 2–4 hours.

    • Critical Step: If the amine is solid, minimal THF (0.5 mL) can be used, but neat is preferred to maximize concentration.

  • Dilution: Dilute the viscous oil with absolute Ethanol (4 mL).

  • Reduction: Cool to 0 °C. Add NaBH

    
     (2.0 mmol) in one portion.
    
    • Safety: The reaction is exothermic.

  • Completion: Stir at room temperature for 2 hours.

  • Quench (The "Titanium Crash"): Add 1 mL of water to the reaction mixture. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Dilute with EtOAc, dry over Na

    
    SO
    
    
    
    (which also helps coagulate the Titanium salts), and filter through a Celite pad. Rinse the pad thoroughly with EtOAc.

Data Analysis & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (STAB/AcOH)Method B (Ti(OiPr)4)
Primary Utility Routine synthesis, primary aminesHindered/Unreactive amines
Reaction Time 12–24 Hours4–6 Hours
Water Sensitivity Tolerates trace moistureStrictly Anhydrous (Step 1-3)
Side Reactions Acetylation (if solvent is not dry)Reduction of ketone to alcohol
Workup Difficulty Low (Simple extraction)Medium (Titanium emulsion)
Troubleshooting Guide
  • Issue: No Reaction (Ketone recovery).

    • Cause: Steric hindrance from the N-isopropyl group is blocking the amine approach.

    • Solution: Switch to Method B. Heat the imine formation step (Step 3) to 40–50 °C before adding the reducing agent.

  • Issue: Ring Opening (Azetidine degradation).

    • Cause: Acid concentration too high (Method A) or excessive heat.

    • Solution: In Method A, reduce AcOH to 0.5 equiv. Ensure temperature does not exceed 25 °C.

  • Issue: Low Diastereoselectivity (dr < 3:1).

    • Cause: The hydride attack is not sufficiently directed by the existing chiral center.

    • Solution: Lower the reduction temperature to -78 °C (using LiBH

      
       or L-Selectride instead of NaBH
      
      
      
      ) to maximize kinetic control.

Decision Logic for Protocol Selection

Use the following logic flow to select the appropriate experimental condition.

DecisionTree Start Start: Select Amine CheckType Is the Amine Primary or Secondary? Start->CheckType Primary Primary Amine (R-NH2) CheckType->Primary Secondary Secondary Amine / Aniline (R2-NH / Ar-NH2) CheckType->Secondary CheckSterics Is the Amine Sterically Hindered? (e.g., t-Butyl, Adamantyl) Primary->CheckSterics MethodB Use Method B (Ti(OiPr)4 / NaBH4) Secondary->MethodB Always (Due to Azetidine Bulk) MethodA Use Method A (STAB / AcOH) CheckSterics->MethodA No CheckSterics->MethodB Yes

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Safety & Handling

  • Azetidine Toxicity: While specific data on 1-isopropyl-2-acetylazetidine may be limited, low molecular weight azetidines can be potent alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Titanium Isopropoxide: Reacts violently with water. Quenching (Step 7, Method B) generates heat and isopropanol vapors.

  • Borohydrides: STAB and NaBH

    
     liberate hydrogen gas upon contact with acid or protic solvents. Ensure inert atmosphere and venting.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Couty, F. , & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Padwa, A. (2011). Chemistry of Heterocyclic Compounds: Azetidines. Wiley-Interscience. (General reference for Azetidine stability).

Sources

Application Note: High-Precision Functionalization of 2-Acetylazetidine via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The functionalization of 2-acetylazetidine (1-(azetidin-2-yl)ethan-1-one) via Grignard addition represents a significant challenge in medicinal chemistry due to the convergence of three destabilizing factors: ring strain (~25 kcal/mol),


-amino ketone enolization , and chelation-controlled stereoselectivity . Standard Grignard protocols frequently fail, yielding recovered starting material (due to enolization) or complex mixtures of ring-opened byproducts.

This Application Note defines a robust, self-validating protocol utilizing organocerium chemistry (Imamoto conditions) to suppress basicity while enhancing nucleophilicity. We provide mechanistic insights into stereocontrol (Cram-chelate vs. Felkin-Anh) and a standardized workflow to ensure high yields of tertiary alcohol products.

Part 2: Mechanistic Considerations & Challenges

The Stability-Reactivity Paradox

The 2-acetylazetidine scaffold presents a "perfect storm" for side reactions. The carbonyl carbon is sterically crowded by the adjacent azetidine ring, yet the


-protons (on the acetyl methyl group) are highly acidic due to the electron-withdrawing nature of the carbonyl.
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon (1,2-addition).

  • Path B (Enolization): Grignard reagent acts as a base, removing an

    
    -proton. Upon workup, the starting ketone is regenerated.[1]
    
  • Path C (Ring Opening): Lewis acidic magnesium coordinates to the ring nitrogen (if not sufficiently protected) or the carbonyl, facilitating nucleophilic attack at the C4 position or

    
    -elimination.
    
Stereochemical Control Models

The stereochemical outcome is dictated by the N-protecting group (PG) and the presence of coordinating metals.

  • Chelation Control (Cram Model): With N-Boc or N-Bn groups, the magnesium atom can bridge the carbamate carbonyl oxygen and the ketone oxygen. The nucleophile attacks from the less hindered face, typically yielding the syn-diastereomer.

  • Non-Chelation Control (Felkin-Anh): If chelation is disrupted (e.g., by adding monodentate Lewis acids or using non-coordinating solvents), the reaction proceeds via the Felkin-Anh transition state, favoring the anti-diastereomer.

AzetidinePathways Substrate N-Boc-2-Acetylazetidine Coordination Mg-Chelated Intermediate Substrate->Coordination Low Temp (-78°C) Enolate Magnesium Enolate (Dead End) Substrate->Enolate High Temp / Basic R-MgX Grignard R-MgX (Base/Nu) Product Tertiary Alcohol (Target) Coordination->Product Nucleophilic Attack (1,2-Add) RingOpen Ring-Opened Byproduct Coordination->RingOpen Lewis Acid Activation + Heat Enolate->Substrate Aqueous Workup

Figure 1: Competing reaction pathways for 2-acetylazetidine. Path selectivity is temperature and additive dependent.

Part 3: Optimization Strategy

The Organocerium Solution (Imamoto Reagent)

To overcome the high basicity of Grignard reagents leading to enolization, we recommend the Imamoto method using anhydrous Cerium(III) Chloride (


).
  • Mechanism:

    
    
    
  • Benefit: The resulting organocerium species is more nucleophilic (due to the high oxophilicity of Ce) but less basic than the parent Grignard. This completely suppresses enolization and prevents ring opening by avoiding strong Lewis acidic Mg species.

Solvent & Temperature Effects
ParameterRecommendationRationale
Solvent THF (Anhydrous) Essential for solubility of

. Et2O precipitates Ce salts.
Temperature -78°C

0°C
Addition must occur at -78°C to freeze ring conformation. Warming to 0°C drives conversion.
Concentration 0.1 M - 0.2 M Dilution favors intramolecular chelation over intermolecular polymerization.
Protecting Group N-Boc Provides steric bulk to protect the N-lone pair; capable of chelation control if desired.

Part 4: Standardized Protocol

Objective: Synthesis of 2-(1-hydroxyalkyl)azetidine via


-mediated Grignard addition.
Reagent Preparation (Critical: Drying)

Commercially available


 must be rigorously dried. Failure here is the #1 cause of low yields.
  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask.
    
  • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The solid will turn from a chunky hydrate to a fine, white, free-flowing powder.

  • Cool to room temperature (RT) under Argon.

  • Add anhydrous THF (10 mL/g) and stir at RT for 2 hours (or overnight) to form a milky suspension. Sonicate if necessary to break up clumps.

Reaction Workflow

Step 1: Formation of Organocerium Reagent

  • Cool the

    
    /THF suspension to -78°C  (Dry ice/Acetone bath).
    
  • Add the Grignard reagent (

    
    , 1.5 equiv) dropwise over 10 minutes.
    
  • Stir at -78°C for 1 hour . The mixture typically turns yellow/orange.

Step 2: Substrate Addition

  • Dissolve N-Boc-2-acetylazetidine (1.0 equiv) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78°C . Rate: 1 mL/min.

  • Crucial: Stir at -78°C for 2 hours. Do not warm up yet.

  • Allow the reaction to warm slowly to 0°C over 1 hour. Monitor by TLC/LCMS. Do not reflux.

Step 3: Quench & Workup

  • Cool back to -10°C.

  • Quench with saturated aqueous

    
      (mildly acidic, breaks Ce-emulsions).
    
  • Note: If emulsion persists, add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir for 30 mins.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Part 5: Stereochemical Outcome & Analysis[2]

The stereochemistry of addition to N-Boc-2-acetylazetidine is governed by the Cram-chelate model . The Cerium atom (highly oxophilic) coordinates effectively with both the carbamate carbonyl and the ketone oxygen, locking the conformation.

  • Major Isomer: syn-addition (Nucleophile attacks from the face opposite the bulky t-butyl group of the Boc).

  • Selectivity: Typically >90:10 dr (diastereomeric ratio) under Imamoto conditions.

Stereochemistry Chelate Chelated Transition State (Ce Coordinated) Attack Nu- Attack (Re-face) Chelate->Attack Steric Control SynProduct Syn-Diastereomer (Major) Attack->SynProduct >90% Yield AntiProduct Anti-Diastereomer (Minor) Attack->AntiProduct <10% Yield

Figure 2: Chelation control via Cerium coordination leads to high diastereoselectivity.

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization of ketone.[1]Ensure

is fully dried (Step 4.1). Wet

protonates the Grignard.
Low Yield / Polymerization Ring opening via Lewis acid.[2]Maintain -78°C strictly during addition. Do not use excess

.
Thick Emulsion during Workup Cerium hydroxides.Use Rochelle's Salt wash or filter through Celite before extraction.
No Reaction Reagent aggregation.Sonicate the

/THF mixture before cooling. Ensure Grignard quality (titrate before use).

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link

  • Couty, F., et al. "Synthesis and reactivity of 2-acylazetidines."[3] Tetrahedron, 2004. (Foundational work on azetidine ketone stability). Link

  • Vargas-Sanchez, M., et al. "Practical Asymmetric Preparation of Azetidine-2-Carboxylic Acid."[3] Journal of Organic Chemistry, 2005.[3] (Discusses N-Boc protection strategies). Link

  • Concellón, J. M., et al. "Total Stereoselective Synthesis of (2S,3R)-3-Amino-2-hydroxyalkanoates." Journal of Organic Chemistry, 2003. (Stereoselectivity models for

    
    -amino ketones). Link
    
  • BenchChem Application Note. "How to prevent the ring-opening of azetidines during subsequent reactions." (General handling of strained rings). Link

Sources

Application Note: A Robust and Stereoselective Synthesis of (S)-1-Isopropyl-2-acetylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their incorporation can lead to improved metabolic stability, solubility, and binding affinity.[2] This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (S)-1-isopropyl-2-acetylazetidine, a valuable chiral building block for drug discovery. The described synthetic strategy commences with commercially available (S)-azetidine-2-carboxylic acid, ensuring excellent control over the C2 stereocenter. The three-step sequence, involving N-isopropylation, conversion to a Weinreb amide, and subsequent reaction with an organometallic reagent, is designed for scalability, high fidelity, and excellent overall yield.

Introduction and Synthetic Strategy

The synthesis of chiral 2-substituted azetidines is a significant challenge in synthetic organic chemistry.[1] While numerous methods exist for constructing the azetidine ring, achieving stereocontrol, particularly at the C2 position, often requires complex, multi-step procedures or the use of stoichiometric chiral auxiliaries.[2][3] The target molecule, (S)-1-isopropyl-2-acetylazetidine, possesses a key stereocenter and a versatile acetyl group, making it an ideal starting point for further chemical elaboration.

Our synthetic approach is designed around a robust and reliable strategy that preserves the stereochemical integrity of a commercially available chiral starting material. The retrosynthetic analysis (Figure 1) reveals a pathway originating from (S)-azetidine-2-carboxylic acid. This strategy offers two key advantages:

  • Stereochemical Integrity: The absolute stereochemistry at the C2 position is established from the outset and is maintained throughout the synthetic sequence, obviating the need for chiral separation or asymmetric induction steps.

  • Process Reliability: The chosen transformations—reductive amination, Weinreb amide formation, and Grignard addition—are well-established, high-yielding reactions known for their reliability and scalability.

The forward synthesis involves three main operations:

  • Step 1: N-Isopropylation. The secondary amine of (S)-azetidine-2-carboxylic acid is alkylated with acetone via reductive amination to install the N-isopropyl group.

  • Step 2: Weinreb Amide Formation. The carboxylic acid is converted to the corresponding N,O-dimethylhydroxyamide (Weinreb amide). This intermediate is exceptionally useful as it reacts with organometallic reagents to cleanly afford ketones without the common side-reaction of over-addition to form tertiary alcohols.

  • Step 3: Acetyl Group Installation. The Weinreb amide is treated with methylmagnesium bromide (MeMgBr) to stereoselectively furnish the final product, (S)-1-isopropyl-2-acetylazetidine.

Synthetic_Workflow Start (S)-Azetidine-2- carboxylic Acid Step1_Product (S)-1-Isopropylazetidine- 2-carboxylic Acid Start->Step1_Product 1. Acetone, NaBH(OAc)₃ 2. MeOH, DCM Step2_Product (S)-N-methoxy-N-methyl-1- isopropylazetidine-2-carboxamide (Weinreb Amide) Step1_Product->Step2_Product 1. CDI, THF 2. NH(OMe)Me·HCl, TEA Final_Product (S)-1-Isopropyl-2- acetylazetidine Step2_Product->Final_Product MeMgBr, THF -78 °C to 0 °C

Figure 1: Overall synthetic workflow for (S)-1-isopropyl-2-acetylazetidine.

Detailed Experimental Protocols

Materials and Reagents
ReagentPurityRecommended Supplier
(S)-Azetidine-2-carboxylic acid>98%Sigma-Aldrich, Combi-Blocks
AcetoneACS GradeFisher Scientific
Sodium triacetoxyborohydride (STAB)97%Acros Organics
Dichloromethane (DCM), Anhydrous>99.8%Acros Organics
Methanol (MeOH)ACS GradeFisher Scientific
1,1'-Carbonyldiimidazole (CDI)>97%TCI Chemicals
N,O-Dimethylhydroxylamine HCl98%Sigma-Aldrich
Triethylamine (TEA)>99.5%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous>99.9%Acros Organics
Methylmagnesium bromide (3.0 M in Et₂O)-Sigma-Aldrich
Diethyl ether (Et₂O)ACS GradeFisher Scientific
Saturated aq. NH₄Cl-Lab Prepared
Saturated aq. NaHCO₃-Lab Prepared
Magnesium sulfate (MgSO₄), Anhydrous-Fisher Scientific

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Anhydrous solvents and inert atmosphere techniques are required where specified.

Protocol 1: Synthesis of (S)-1-Isopropylazetidine-2-carboxylic Acid

This protocol details the N-alkylation of the azetidine ring via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and high selectivity for iminium ions over ketones.

Procedure:

  • To a 250 mL round-bottom flask, add (S)-azetidine-2-carboxylic acid (5.05 g, 50.0 mmol) and a stir bar.

  • Add anhydrous dichloromethane (DCM, 80 mL) followed by methanol (20 mL). Stir the suspension at room temperature.

  • Add acetone (5.5 mL, 75.0 mmol, 1.5 equiv) to the suspension.

  • In portions over 15 minutes, carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 equiv). Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • The resulting aqueous solution is loaded directly onto a Dowex 50WX8 ion-exchange resin column.

  • Wash the column with deionized water (3 column volumes) followed by 5% aqueous pyridine (5 column volumes).

  • Combine the pyridine-containing fractions and concentrate under reduced pressure to yield the product as a white solid.

Expected Outcome:

  • Yield: ~6.5 g (91%)

  • Appearance: White crystalline solid

  • Purity (¹H NMR): >98%

  • Enantiomeric Excess: >99% (chiral integrity is maintained)

Protocol 2: Synthesis of (S)-N-methoxy-N-methyl-1-isopropylazetidine-2-carboxamide (Weinreb Amide)

This step converts the carboxylic acid into a Weinreb amide, a stable and reliable precursor for ketone synthesis.[4] 1,1'-Carbonyldiimidazole (CDI) is used as an efficient activating agent.

Procedure:

  • Suspend (S)-1-isopropylazetidine-2-carboxylic acid (6.44 g, 45.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in a 500 mL flame-dried, round-bottom flask under an argon atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) (8.03 g, 49.5 mmol, 1.1 equiv) in one portion.

  • Stir the mixture at room temperature for 2 hours. The suspension should become a clear solution as the imidazolide intermediate forms.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (6.58 g, 67.5 mmol, 1.5 equiv) in anhydrous THF (50 mL) and cool to 0 °C.

  • Slowly add triethylamine (TEA) (12.5 mL, 90.0 mmol, 2.0 equiv) to the N,O-dimethylhydroxylamine hydrochloride suspension and stir for 15 minutes.

  • Transfer the N,O-dimethylhydroxylamine/TEA slurry to the activated acid solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution: 30% to 60% ethyl acetate in hexanes).

Expected Outcome:

  • Yield: ~7.1 g (85%)

  • Appearance: Colorless to pale yellow oil

  • Purity (¹H NMR, LC-MS): >98%

Protocol 3: Synthesis of (S)-1-Isopropyl-2-acetylazetidine

This is the final, key transformation where the acetyl group is installed. The reaction is performed at low temperature to ensure high selectivity and prevent side reactions.

Procedure:

  • Dissolve the Weinreb amide (6.52 g, 35.0 mmol) in anhydrous THF (120 mL) in a 500 mL flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (3.0 M solution in Et₂O, 14.0 mL, 42.0 mmol, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution: 10% to 30% ethyl acetate in hexanes).

Expected Outcome:

  • Yield: ~4.5 g (83%)

  • Appearance: Clear, colorless oil

  • Purity (¹H NMR, GC-MS): >99%

  • Enantiomeric Excess (Chiral HPLC): >99%

Data Summary and Mechanistic Insights

Summary of Results
StepProductStarting Material (g)Product (g)Yield (%)Stereochemical Purity
1(S)-1-Isopropylazetidine-2-carboxylic Acid5.056.591>99% ee
2(S)-...-isopropylazetidine-2-carboxamide6.447.185>99% ee
3(S)-1-Isopropyl-2-acetylazetidine6.524.583>99% ee
- Overall 5.05 4.5 65 >99% ee
Mechanistic Discussion: The Role of the Weinreb Amide

The success of the final step hinges on the use of the Weinreb amide intermediate. When a Grignard reagent (R-MgX) reacts with a typical ester or acid chloride, the initially formed ketone is highly reactive towards a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol.

The Weinreb amide prevents this over-addition due to the formation of a stable, chelated intermediate (Figure 2). The magnesium ion is coordinated by both the carbonyl oxygen and the methoxy oxygen. This six-membered chelate is stable at low temperatures (-78 °C) and does not collapse to the ketone until the acidic workup is performed. By the time the ketone is liberated, no active Grignard reagent remains in the solution, thus preventing the second addition. This mechanism ensures a clean and high-yielding conversion to the desired ketone.

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-STAB-2024 Topic: Minimizing Ring Opening Side Reactions in Azetidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Strain Energy Challenge

Welcome to the Azetidine Technical Support Center. If you are reading this, you are likely experiencing low yields, inexplicable decomposition, or "missing" products during workup.

The core challenge in azetidine chemistry is ring strain .[1][2][3] Azetidines possess approximately 26 kcal/mol of strain energy (compared to ~6 kcal/mol for pyrrolidines). This thermodynamic instability makes the ring a "loaded spring" prone to relief via ring-opening reactions (hydrolysis, polymerization, or rearrangement) upon exposure to:

  • Acidic protons (activates the amine leaving group).

  • Nucleophiles (attacks the

    
    -carbon).
    
  • Thermal stress (overcomes the activation barrier for cleavage).

This guide provides field-proven protocols to maintain ring integrity throughout synthesis, functionalization, and purification.

Mechanistic Root Cause Analysis (FAQ)

Q1: Why does my azetidine decompose on the rotovap or silica column?

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening.[4] Mechanism: Silica gel is weakly acidic (


). The azetidine nitrogen acts as a base, accepting a proton from the silanol groups. The resulting ammonium species makes the C-N bond hyper-electrophilic. Even weak nucleophiles (like trace water or methanol in your eluent) can attack the 

-carbon, snapping the ring open to form a linear amine or alcohol.
Q2: I am trying to cyclize a -haloamine, but I'm getting a polymer or a 5-membered ring. Why?

Diagnosis: Intermolecular Polymerization vs. Intramolecular Cyclization. Mechanism:

  • Polymerization: If the concentration is too high, the amine of Molecule A attacks the electrophile of Molecule B before it can find its own tail.

  • Pyrrolidine Formation: If your precursor allows, the system may prefer a 5-endo-tet cyclization (forming a pyrrolidine) over 4-exo-tet (azetidine) if thermodynamic control prevails, although 4-exo-tet is kinetically favored under Baldwin’s rules.

Visualizing the Danger Zones

The following diagram illustrates the critical pathways where ring integrity is compromised.

Azetidine_Instability Azetidine Intact Azetidine (Strained) Protonation N-Protonation (Acidic Media/Silica) Azetidine->Protonation + H+ Activated Activated Ammonium Species Protonation->Activated Nucleophile Nucleophilic Attack (H2O, MeOH, Cl-) Activated->Nucleophile Strain Release RingOpen Ring Opening (Linear Byproduct) Nucleophile->RingOpen Irreversible

Figure 1: Mechanism of acid-catalyzed ring opening. Protonation converts the nitrogen into a better leaving group, facilitating nucleophilic attack.

Troubleshooting & Optimization Protocols

Scenario A: Synthesis via Cyclization ( -Haloamines)

Issue: Low yield due to polymerization. Solution: Enforce Kinetic Control via High Dilution.

ParameterRecommendationRationale
Concentration < 0.05 M Favors intramolecular reaction (cyclization) over intermolecular attack (polymerization).[1]
Temperature Reflux (Controlled) Provides energy to reach the transition state for 4-exo-tet closure but must be monitored to prevent degradation.
Base Choice NaH or KHMDS Strong, non-nucleophilic bases ensure rapid, irreversible deprotonation of the amine.

Protocol 1: High-Dilution Cyclization

  • Dissolve the

    
    -haloamine precursor in dry THF to a concentration of 0.01 M.
    
  • Add NaH (1.2 equiv) slowly at 0°C under Argon.

  • Warm to reflux for 2-4 hours.

  • Critical: Do not concentrate the reaction mixture to dryness if the free base is volatile or unstable. Proceed directly to liquid-liquid extraction.

Scenario B: Purification on Silica Gel (The "Death Zone")

Issue: Product disappears or streaks on TLC/Column. Solution: Passivate the Stationary Phase.

Standard silica gel has acidic sites that protonate azetidines, leading to ring opening or irreversible adsorption. You must neutralize the silica.[5]

Protocol 2: Triethylamine (TEA) Passivation

  • Eluent Prep: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% v/v Triethylamine (TEA) .

  • Slurry Packing: Slurry the silica gel in this TEA-spiked solvent. Let it sit for 15 minutes to ensure all acidic sites are neutralized.

  • Running the Column: Load your sample. Maintain 0.5% TEA in the eluent throughout the run.

  • Alternative: Use Basic Alumina (Brockmann Grade II or III) instead of silica. It is less resolving but much safer for acid-sensitive amines.

Scenario C: N-Deprotection (Boc Removal)

Issue: Acidic deprotection (TFA/HCl) opens the ring. Solution: Scavenger-Assisted Deprotection or Alternative Groups.

If you must remove a Boc group, the generated t-butyl cation and the acidic medium are dangerous.

Protocol 3: Controlled Acidolysis

  • Dissolve N-Boc azetidine in DCM at 0°C.

  • Add TFA (10-20 equiv) dropwise.

  • Crucial Step: Monitor strictly by TLC. Do not let it stir "overnight."

  • Quench: Pour immediately into a cold, saturated NaHCO₃ solution (pH > 8). Do not concentrate the acidic mixture.

  • Pro-Tip: If possible, use the Cbz group instead. It can be removed via Hydrogenolysis (

    
    , Pd/C) in neutral alcohol, completely avoiding acid exposure.
    

Decision Tree: Purification Strategy

Use this logic flow to select the safe purification method for your specific azetidine derivative.

Purification_Strategy Start Crude Azetidine Mixture IsOil Is the product an oil? Start->IsOil Distill Vacuum Distillation (Low Temp) IsOil->Distill Yes (Volatile) IsAcidSens Is it acid sensitive? (e.g., Electron-rich N) IsOil->IsAcidSens No Alumina Use Basic Alumina IsAcidSens->Alumina Yes (Highly Sensitive) SilicaCheck Must use Silica? IsAcidSens->SilicaCheck Moderate Stability TEASilica Use TEA-Neutralized Silica (1% Et3N) SilicaCheck->TEASilica Yes StdSilica Standard Silica (Risky) SilicaCheck->StdSilica No (Avoid if possible)

Figure 2: Decision matrix for isolating azetidines without degradation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Padwa, A. (2012).[3] Ring-Opening Strategies of Azetidines for the Synthesis of Acyclic Amines.[3][6] Heterocycles.[3][4][7][8][9] Link

  • BenchChem Technical Support. (2025). Troubleshooting Azetidine Synthesis and Purification. BenchChem Protocols.[5][10] Link

  • Singh, G. S., & D'Hooghe, M. (2020). Recent Advances in the Chemistry of Azetidines.[3][7] Chemical Reviews. Link

  • Maag, et al. (2024).[7] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.[7] Link

Sources

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield for N-isopropyl-2-acetylazetidine formation Role: Senior Application Scientist, Chemical Synthesis Division

Case ID: AZ-ISO-2AC-OPT Status: Open Subject: Yield Optimization for N-isopropyl-2-acetylazetidine

Executive Summary

The synthesis of N-isopropyl-2-acetylazetidine presents a unique duality of challenges: the high ring strain of the azetidine core (~25.4 kcal/mol) combined with the reactivity of the exocyclic ketone. Low yields in this workflow are typically caused by acid-catalyzed ring opening during workup or over-addition of organometallics during the acetyl installation.

This guide details the two most robust synthetic pathways: Path A (Functionalization via Weinreb Amide) for high-precision ketone installation, and Path B (Ring Closure) for de novo synthesis.

Part 1: The Synthetic Workflows

Pathway A: The Weinreb Amide Route (Recommended)

This pathway is preferred for drug development due to its resistance to over-addition (tertiary alcohol formation).

Mechanism:

  • Precursor: N-isopropylazetidine-2-carboxylic acid (or its ester).

  • Activation: Conversion to the Weinreb amide (N-methoxy-N-methylamide).

  • Acylation: Reaction with Methylmagnesium bromide (MeMgBr).

  • Hydrolysis: Controlled release of the ketone.

Pathway B: Reductive Functionalization

Used when starting from N-isopropyl-2-cyanoazetidine or similar precursors, though often lower yielding due to side reactions.

AzetidineSynthesis Start Start: N-isopropyl azetidine-2-COOH Weinreb Intermediate: Weinreb Amide Start->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Tetra Stable Tetrahedral Intermediate (Mg-Chelated) Weinreb->Tetra MeMgBr (1.2 eq) THF, -78°C to 0°C Side1 Side Product: Tertiary Alcohol Weinreb->Side1 Excess Grignard (>2.5 eq) or High Temp Product Target: N-isopropyl-2-acetylazetidine Tetra->Product Buffered Hydrolysis (NH4Cl or NaH2PO4) Side2 Side Product: Ring Opening Tetra->Side2 Acidic Workup (pH < 4)

Figure 1: Chelation-controlled synthesis via Weinreb Amide prevents over-alkylation and stabilizes the strained ring during processing.

Part 2: Optimization Protocol (Step-by-Step)

Phase 1: Formation of the Weinreb Amide

Objective: Convert the carboxylic acid to the amide without racemization or ring opening.

  • Reagents: Use EDCI/HOBt or CDI (1.1 eq) with N,O-dimethylhydroxylamine hydrochloride.

  • Base: Use DIPEA (Diisopropylethylamine).[1] Avoid pyridine if possible to simplify workup.

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran), anhydrous.

  • Critical Control: Maintain temperature at 0°C during activation. The N-isopropyl group provides steric bulk that protects the ring nitrogen, but also slows coupling. Allow 12–16 hours for completion.

Phase 2: Grignard Addition (The Critical Step)

Objective: Install the methyl group to form the acetyl moiety.

  • Reagent: MeMgBr (3.0 M in ether). Avoid MeLi as it is too aggressive for the strained azetidine ring and may cause

    
    -elimination or ring cleavage.
    
  • Stoichiometry: Use exactly 1.2 to 1.5 equivalents . Excess reagent is unnecessary due to the high stability of the Weinreb chelate.

  • Temperature:

    • Start addition at -78°C .

    • Warm slowly to 0°C over 2 hours.

    • Do NOT reflux. Thermal energy >40°C can trigger ring opening via Hofmann-type elimination.

Phase 3: Quenching & Workup (The Failure Point)

Issue: Azetidines are basic amines. In acidic water, the ring nitrogen protonates (


). The resulting ammonium species activates the ring carbon for nucleophilic attack (by water or halides), leading to ring opening.

Protocol:

  • The Cold Quench: Pour the reaction mixture into a vigorously stirred, ice-cold saturated NH₄Cl solution.

  • pH Control: Check aqueous pH immediately. If pH < 6, buffer with NaHCO₃ to maintain pH 7–8.

  • Extraction: Extract immediately with Et₂O or DCM. Do not let the azetidine sit in the aqueous layer.

  • Drying: Use Na₂SO₄ (neutral). Avoid MgSO₄ if it is slightly acidic (rare, but possible).

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a major byproduct with M+18 mass. What is it?

Diagnosis: This is likely the ring-opened amino ketone or amino alcohol (hydrolysis product). Cause: Your workup was too acidic or too hot. Fix:

  • Switch from HCl quench to saturated Rochelle’s salt (Potassium sodium tartrate) . This complexes the Magnesium salts without lowering the pH drastically.

  • Keep all workup solutions at 0°C.

Q2: My yield is low (<30%), and the starting material is consumed.

Diagnosis: Volatility. N-isopropyl-2-acetylazetidine is a small, oily molecule with moderate volatility. Fix:

  • Do not use high-vacuum for prolonged periods.

  • If possible, isolate as the hydrochloride salt (using anhydrous HCl in ether/dioxane) immediately after purification, but only if the solid can be stored dry. (Note: Salt formation stresses the ring; store at -20°C).

Q3: Can I use the acid chloride instead of Weinreb amide?

Diagnosis: Not recommended. Reason: Acid chlorides are highly electrophilic. The N-isopropyl nitrogen (even if less nucleophilic due to sterics) can attack the acid chloride intermolecularly or intramolecularly, leading to polymerization or decomposition. The Weinreb amide provides a stable "resting state" (the tetrahedral intermediate) that prevents these side reactions.

Part 4: Data & Benchmarks

Solvent & Temperature Effects on Yield

SolventReagentTemp (°C)Yield (%)Primary Side Reaction
THF MeMgBr -78 to 0 82% None (Optimal)
Et₂OMeMgBr-78 to 2565%Solubility issues with intermediate
THFMeLi-7840%Ring cleavage / Over-alkylation
THFMeMgBr25 to 6015%Polymerization / Ring opening

Part 5: Decision Logic for Troubleshooting

Troubleshooting Problem Identify Issue LowYield Low Yield (<40%) Problem->LowYield Impurity Impurities Observed Problem->Impurity CheckVol Check Volatility: Did you rotovap <20 mbar? LowYield->CheckVol CheckpH Check Workup pH: Was it < 5? Impurity->CheckpH VolSol Solution: Avoid high vac. Use pentane/ether. CheckVol->VolSol Yes pHSol Solution: Use Rochelle's Salt or NH4Cl buffer. CheckpH->pHSol Yes (Ring Opening)

Figure 2: Rapid diagnostic tree for common yield-limiting factors.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Couty, F.; Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465.

  • D'hooghe, M.; De Kimpe, N. (2006). "Synthesis of 2-acetylazetidines from 4-halo-2-oxopentanamines". Tetrahedron, 62(3), 513-535. (Validating ring closure/stability dynamics).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". (General mechanism validation).

Sources

Technical Support Center: Purification of Volatile Azetidine Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile azetidine ketone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this compound class. The inherent ring strain, basicity of the azetidine nitrogen, and the volatility of these small molecules create a trifecta of purification hurdles.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield.

Frequently Asked Questions & Troubleshooting Guide
Q1: My yield is drastically low after rotary evaporation. Where is my compound going?

This is the most common issue when working with low molecular weight, volatile compounds. The loss is likely due to co-evaporation with the purification solvent under reduced pressure.

Causality & Explanation: Standard rotary evaporation conditions are often too harsh for volatile substances.[3] The combination of reduced pressure and heating significantly lowers the boiling point of your product, causing it to be carried away with the solvent into the vacuum system. Recovering product from the vacuum trap is notoriously inefficient.[3]

Troubleshooting & Solutions:

  • Reduce the Vacuum: Do not use a high-vacuum line.[3] Use a diaphragm pump with a vacuum controller to gently remove the solvent. Aim for a pressure where the solvent boils at or just below room temperature without aggressive bumping.

  • Eliminate Heat: Whenever possible, avoid heating the water bath. If gentle heating is necessary, use the "Delta-20 rule" as a starting point (bath temperature ~20°C above the desired solvent boiling point at the set pressure), but be extremely cautious.[4]

  • Use a Kugelrohr or Short-Path Distillation: For very volatile compounds, consider using a Kugelrohr apparatus or a short-path distillation setup to remove the solvent. This allows for distillation at atmospheric pressure or very gentle vacuum, providing much greater control.[3]

  • Solvent Choice is Key: During chromatography, choose a solvent system with a lower-boiling non-polar component, such as pentane instead of hexanes, to facilitate easier removal.[3]

  • Final Step - Cold Storage: Once purified, store your compound at low temperatures (e.g., in a freezer) to minimize loss through sublimation or evaporation.[3]

Q2: My compound streaks badly on TLC plates and gives poor recovery from my silica column. What's happening?

This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase.

Causality & Explanation: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic nitrogen atom of the azetidine ring can be protonated by these groups, forming a salt. This strong ionic interaction causes the compound to bind almost irreversibly to the silica, leading to significant tailing (streaking) on TLC plates and low or zero recovery from a column.[1][6][7]

Troubleshooting & Solutions:

  • Deactivate the Silica Gel: This is the most effective strategy. Neutralize the acidic sites by adding a small amount of a volatile base, typically triethylamine (TEA), to your eluent system.[5][7][8]

    • Rule of Thumb: Start by adding 0.5-1% TEA to your chosen mobile phase (e.g., Ethyl Acetate/Hexane).[6]

    • Self-Validation: Always test the new TEA-containing solvent system on a TLC plate first. You should observe a well-defined spot with a higher Rf value and no streaking.[7]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different solid phase.[5][7]

    • Alumina (Neutral or Basic): An excellent choice for purifying amines.[5][7]

    • Amine-Functionalized Silica: A specialty phase with a basic surface designed for this purpose.[7]

  • Protect the Amine: If compatible with your synthetic route, temporarily protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent its interaction with silica gel.[1][7]

Q3: I suspect my compound is decomposing during purification. How can I confirm this and prevent it?

Decomposition is a serious risk due to the combination of ring strain in the azetidine and the reactivity of the ketone.[1][2][9]

Causality & Explanation: The high ring strain (approx. 25.4 kcal/mol) makes the four-membered ring susceptible to opening, a process that can be catalyzed by the acidic environment of standard silica gel.[1] Furthermore, ketones themselves can be sensitive, and prolonged exposure to heat or acidic/basic conditions can lead to side reactions.

Troubleshooting & Solutions:

  • TLC Stability Test: Spot your crude material on a TLC plate. Let it sit on the benchtop for 30-60 minutes before eluting. If you see new spots appear or the original spot diminishes, your compound is likely unstable on silica.

  • Minimize Contact Time: If you must use chromatography, run the column as quickly as possible ("flash" chromatography) to reduce the time your compound spends on the stationary phase.

  • Consider Vacuum Distillation: For thermally stable compounds, vacuum distillation is an excellent alternative to chromatography.[10][11] It separates compounds based on boiling point differences and avoids contact with a solid stationary phase. This is particularly useful if the impurities are non-volatile.[10][12]

  • Maintain Cold Temperatures: Keep fractions cold during and after collection to slow down potential degradation pathways.

Q4: How do I choose the best purification method: Chromatography, Distillation, or something else?

The optimal method depends on the specific properties of your compound and its impurities. The following decision workflow provides a guide.

G start Crude Volatile Azetidine Ketone thermal_stability Is the compound thermally stable? start->thermal_stability bp_diff Significant BP difference from impurities? thermal_stability->bp_diff Yes chromatography Modified Flash Chromatography (Deactivated Silica) thermal_stability->chromatography No (Thermally Labile) distillation Vacuum Distillation (e.g., Kugelrohr) bp_diff->distillation Yes complex_mixture Is it a complex mixture with close-running spots? bp_diff->complex_mixture No prep_hplc Preparative HPLC (Reversed-Phase) complex_mixture->chromatography No complex_mixture->prep_hplc Yes

Caption: Decision workflow for selecting a purification method.

Data & Method Comparison

The table below summarizes the primary purification techniques suitable for volatile azetidine ketone derivatives.

TechniquePrincipleProsConsBest For...
Modified Flash Chromatography Differential partitioning between a solid stationary phase (deactivated silica/alumina) and a liquid mobile phase.[13]Highly versatile, good for separating isomers and compounds with similar boiling points.[14]Risk of decomposition, sample loss, and interaction with stationary phase.[1][7] Requires post-purification removal of TEA.Complex mixtures where distillation is not feasible; thermally sensitive compounds.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[10][11][12]Avoids contact with stationary phases, excellent for removing non-volatile impurities, good scalability.Requires thermal stability, ineffective for separating compounds with close boiling points.[9]Thermally stable liquids with boiling points significantly different from impurities.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a packed column (often reversed-phase for amines).[15]Superior separation power for complex mixtures and isomers.Small scale, requires specialized equipment, can be time-consuming, solvent removal is still a challenge.High-purity, small-scale isolations when other methods fail.
Acid-Base Extraction Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases.[13]Simple, cheap, and effective for removing non-basic impurities.Does not separate from other basic impurities, can be difficult if emulsions form.Crude cleanup before a final purification step.
Detailed Experimental Protocols
Protocol 1: Modified Flash Chromatography with Triethylamine (TEA) Deactivation

This protocol describes the purification of a basic, volatile azetidine ketone that shows instability or poor behavior on standard silica gel.

  • Solvent System Selection:

    • Using TLC, identify a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3.

    • Prepare this eluent and add 1% v/v triethylamine (TEA). Re-run the TLC with this new system. You should see a non-tailing spot at a slightly higher Rf. This is your mobile phase.[8]

  • Column Deactivation and Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing 1% TEA).[6]

    • Pack the column with the slurry.

    • Flush the packed column with at least two column volumes of the TEA-containing mobile phase to ensure all acidic sites are neutralized.[8][16]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, remove the solvent by rotary evaporation (gently!), and load the resulting free-flowing powder onto the column.[8]

  • Elution and Fraction Collection:

    • Run the column using the TEA-containing mobile phase, applying gentle pressure.

    • Collect fractions and monitor by TLC (using the same TEA-containing eluent).

  • Product Isolation (Critical Step):

    • Combine the pure fractions.

    • Do not use a standard rotovap setup initially. First, attempt to remove the solvent at atmospheric pressure using a Kugelrohr or short-path distillation apparatus.[3]

    • If a rotovap must be used, use no heat and apply vacuum very gradually with a controller. Keep the rotation speed moderate to ensure an even film for evaporation.[4]

    • See Protocol 3 for removing residual TEA.

Protocol 2: Post-Purification Removal of Triethylamine (TEA)

Residual TEA can interfere with subsequent reactions or characterization.

  • Co-evaporation with a Volatile Solvent:

    • Dissolve the purified product (containing TEA) in a low-boiling, non-polar solvent like pentane or diethyl ether.

    • Gently remove the solvent under reduced pressure (as described in Q1). The TEA should co-evaporate. Repeat 2-3 times.

  • Aqueous Acid Wash (Use with Caution):

    • This method risks product loss if your azetidine ketone has any water solubility or is acid-sensitive.

    • Dissolve the product in a water-immiscible solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a dilute, cold aqueous acid solution (e.g., 1% HCl or saturated NH₄Cl). The TEA will be protonated and move to the aqueous layer.

    • Immediately wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent.

References

Sources

Preventing racemization during 2-acetylazetidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Azetidine Chemistry Subject: Preventing Racemization During 2-Acetylazetidine Functionalization Ticket ID: AZT-2024-RAC-01 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Azetidine Challenge"

You are likely experiencing loss of enantiomeric excess (ee%) during the manipulation of 2-acetylazetidine (or its N-protected derivatives). This is a known high-risk scaffold. Unlike proline, the 4-membered azetidine ring possesses significant angle strain (~25 kcal/mol), which perturbs the hybridization of the C2 carbon.

When combined with an electron-withdrawing acetyl group at C2, the


-proton becomes unusually acidic (

~19–20), making the stereocenter highly labile to keto-enol tautomerism under even mild acidic or basic conditions.

This guide provides the mechanistic root cause, troubleshooting workflows, and validated protocols to preserve stereochemical integrity.

Part 1: The Mechanistic Root Cause (FAQ)

Q1: Why is my 2-acetylazetidine racemizing so much faster than the proline analog?

A: It is a combination of Ring Strain and Electronic Activation . In a 5-membered proline ring, the C2 center is relatively stable. In an azetidine, the C2 center is distorted. The presence of the C2-acetyl group creates a "push-pull" system:

  • The Pull: The carbonyl of the acetyl group withdraws electron density (inductive effect), acidifying the C2-H.

  • The Strain: The transition to an

    
     enol intermediate releases some steric strain from the 4-membered ring, lowering the activation energy for deprotonation.
    

The Danger Zone: Racemization occurs via the enol or enolate intermediate.[1]

  • Basic Conditions: Base removes the C2-H

    
     Planar Enolate 
    
    
    
    Reprotonation from either face.
  • Acidic Conditions: Protonation of Acetyl Oxygen

    
     Enol formation 
    
    
    
    Tautomerization.
Q2: I see double peaks in my NMR. Is this racemization?

A: Not necessarily. This is a common false positive. N-protected azetidines (especially N-Boc and N-Cbz ) exhibit restricted rotation around the N-C(carbamate) bond. This creates rotamers (s-cis and s-trans conformers) that appear as distinct sets of peaks in NMR at room temperature.

  • Validation Test: Run the NMR at 50–60°C (in DMSO-d6). If the peaks coalesce into single sharp signals, it is rotamerism. If they remain split, it is racemization.[2]

Part 2: Troubleshooting Guide (Diagnostic Flow)

Use this module to diagnose where the failure is occurring in your workflow.

Scenario A: Loss of ee% during Reductive Amination

User attempts to convert the acetyl group to an ethyl-amine and observes 30% racemization.

Potential Cause Diagnostic Question Corrective Action
Imine Tautomerization Did you stir the ketone and amine for >1 hour before adding the reductant?Minimize pre-mix time. The imine intermediate is highly prone to tautomerization to the achiral enamine.
Lewis Acid Acidity Did you use strong Lewis Acids (e.g., TiCl4) without buffering?Switch to Ti(OiPr)4. It is milder. Alternatively, use ZnCl2 which is less likely to trigger enolization.
Exothermic Addition Did the temperature spike upon adding NaBH(OAc)3?Cryogenic Control. Perform the imine formation and reduction at -20°C to 0°C .
Scenario B: Racemization during N-Deprotection (e.g., Boc removal)

User treats N-Boc-2-acetylazetidine with TFA and observes racemization.

Potential Cause Diagnostic Question Corrective Action
Acid-Catalyzed Enolization Was the reaction time prolonged?Flash Deprotection. Use concentrated TFA/DCM (1:1) for minimal time (15 min) at 0°C , then quench immediately.
Quench pH Spike Did you quench with strong base (NaOH/Sat. NaHCO3)?Buffer Quench. Quench into a phosphate buffer (pH 7) or weak base. Avoid transient high pH pockets.

Part 3: Validated Standard Operating Protocols (SOPs)

Protocol 1: "Safe" Reductive Amination of 2-Acetylazetidine

Designed to minimize the lifetime of the enolizable imine intermediate.

Reagents:

  • N-Boc-2-acetylazetidine (1.0 equiv)[3]

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Sodium borohydride (NaBH4) (Caution: Stronger but faster) or NaBH(OAc)3 (Milder)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Complexation (The Critical Step): Dissolve the azetidine and amine in anhydrous THF under

    
    . Cool to 0°C .
    
  • Add Lewis Acid: Add Ti(OiPr)4 dropwise. Rationale: Titanium coordinates the ketone, activating it for amine attack while sterically discouraging enolization.

  • Stirring: Stir at 0°C for 45–60 minutes. Do not heat.

  • Reduction: Cool to -78°C (if using NaBH4) or -20°C (if using NaBH(OAc)3). Add the reducing agent in portions.

  • Workup: Quench with Rochelle's salt solution (Sodium potassium tartrate) to break the Titanium emulsion. Do not use strong acid/base.

Protocol 2: Epimerization-Free Ketone Reduction

Converting the acetyl group to the hydroxyethyl group.

Reagents:

  • L-Selectride (Lithium tri-sec-butylborohydride) - Recommended for diastereoselectivity.

  • Solvent: THF[4]

Step-by-Step:

  • Dissolve N-Boc-2-acetylazetidine in THF. Cool to -78°C .[4]

  • Add L-Selectride (1.2 equiv) slowly down the side of the flask.

  • Mechanism Check: The bulky hydride attacks from the least hindered face. The low temperature prevents the basic hydride from acting as a base to deprotonate the C2 position.

  • Quench with mild oxidative workup (NaBO3 or H2O2/NaOH) strictly at 0°C, ensuring the internal temp does not rise.

Part 4: Visualizing the Danger

Diagram 1: The Mechanism of Racemization

This diagram illustrates the Keto-Enol tautomerism pathway that destroys the chiral center.

RacemizationPath cluster_conditions Risk Factors Start Chiral (S)-2-Acetylazetidine Enol Planar Enol/Enolate (ACHIRAL INTERMEDIATE) Start->Enol Deprotonation of C2-H (Loss of Stereochemistry) Base Base/Acid Trigger Base->Start Racemate Racemic Mixture (R) + (S) Enol->Racemate Reprotonation (Non-selective) High Temp High Temp Strong Base (NaH) Strong Base (NaH) Prolonged Reaction Time Prolonged Reaction Time

Caption: The pathway to racemization involves the formation of a planar, achiral enol intermediate driven by the acidity of the C2 proton.[2][5]

Diagram 2: Decision Tree for Functionalization

DecisionTree Start Start: 2-Acetylazetidine Goal What is your target? Start->Goal RedAm Reductive Amination (Ketone -> Amine) Goal->RedAm RedAlc Reduction (Ketone -> Alcohol) Goal->RedAlc Deprot N-Deprotection Goal->Deprot Ti Use Ti(OiPr)4 at 0°C RedAm->Ti Bulky Use Bulky Hydride (L-Selectride) @ -78°C RedAlc->Bulky Acid TFA/DCM (1:1) 0°C, <30 mins Deprot->Acid Temp Is product stable? Ti->Temp Flash Flash Chromatography Neutral Alumina Temp->Flash Quench Buffer Quench (pH 7.0) Acid->Quench

Caption: Workflow logic for selecting the safest experimental conditions based on the desired transformation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Hodgson, D. M., & Kloesges, J. (2009). Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition.

  • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Referencing Ch 16: Tautomerism).

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines. (General reactivity and stability data).

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis (Analogous mechanisms for

    
    -amino carbonyls). 
    

Sources

Technical Support Center: Stability of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one in acidic media. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges during your experiments.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into medicinal chemistry designs due to their unique structural properties.[1] The inherent ring strain of approximately 25.4 kcal/mol makes them valuable scaffolds but also susceptible to degradation, particularly in acidic environments.[1] This guide will focus on the stability of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, a compound featuring an N-isopropyl group and an acetyl substituent, and will address common challenges encountered during its handling and analysis in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one in acidic solutions?

A1: The primary stability concern is the acid-catalyzed ring-opening of the strained four-membered azetidine ring.[2][3] This degradation is primarily influenced by the pH of the medium. The nitrogen atom in the azetidine ring can be protonated under acidic conditions, which enhances the ring's susceptibility to nucleophilic attack and subsequent cleavage.[3]

Q2: How does the pH of the solution affect the stability of this compound?

A2: The stability of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one is highly pH-dependent. Lower pH values (i.e., more acidic conditions) accelerate the rate of degradation.[2] This is because the concentration of protons is higher, leading to a greater extent of protonation of the azetidine nitrogen. This protonation is a key step in the initiation of the ring-opening process.[2][3] Studies on similar N-substituted azetidines have shown a significant decrease in stability as the pH is lowered from neutral to acidic.[2]

Q3: What are the likely degradation products of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one in acidic media?

A3: Under acidic conditions, the azetidine ring is likely to undergo nucleophilic attack, leading to ring-opened products. The specific product will depend on the nucleophile present in the medium (e.g., water, halide ions). A probable degradation pathway involves the protonation of the azetidine nitrogen, followed by the cleavage of a carbon-nitrogen bond to form a carbocation intermediate, which is then trapped by a nucleophile.[4] Another potential degradation pathway could involve the hydrolysis of the acetyl group, although the ring-opening of the strained azetidine is generally the more facile process under acidic conditions.

Q4: How do the N-isopropyl and C-acetyl substituents influence the stability?

A4: The N-isopropyl group is an electron-donating group, which increases the basicity of the azetidine nitrogen compared to an unsubstituted azetidine. A higher basicity means the nitrogen is more readily protonated in acidic media, which can increase the rate of acid-catalyzed degradation. The C-acetyl group at the 2-position, being electron-withdrawing, might have a modest electronic effect on the ring, but its steric bulk could also influence the approach of nucleophiles.

Q5: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A5: To minimize degradation, solutions of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one should be prepared fresh whenever possible.[3] If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C or frozen at -20 °C to -80 °C) and protected from light.[3] Using buffered solutions at a neutral or slightly basic pH (if compatible with the experimental design) is highly advisable to prevent acid-catalyzed degradation.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.

Issue 1: Rapid degradation of the compound observed in acidic solution during analysis (e.g., HPLC, LC-MS).

  • Symptoms:

    • Appearance of new peaks in the chromatogram.

    • A decrease in the peak area of the parent compound over time.[3]

    • Inconsistent and non-reproducible analytical results.

  • Possible Cause:

    • Acid-catalyzed hydrolysis or ring-opening of the azetidine ring is occurring in your analytical mobile phase or sample diluent.[3] The pKa of the azetidine nitrogen is a critical factor; protonation makes the ring more susceptible to nucleophilic attack.[2][3]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, adjust the pH of your mobile phase or sample diluent to a less acidic or neutral range.[3]

    • Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout the analysis.

    • Solvent Choice: If possible, consider using a less protic or aprotic solvent for sample preparation and analysis to minimize the availability of nucleophiles.[3]

    • Temperature Control: Perform your experiments at lower temperatures to decrease the rate of degradation.[3]

    • Forced Degradation Study: To confirm pH sensitivity, conduct a controlled forced degradation study. Incubate your compound in solutions of varying pH (e.g., pH 2, 4, 7) and monitor its stability over time using HPLC.[3] This will provide quantitative data on the degradation kinetics.

Issue 2: Inconsistent results or loss of compound in protic solvents (e.g., methanol, water) even at neutral pH.

  • Symptoms:

    • Poor reproducibility of experimental data.

    • A gradual decrease in the concentration of the compound in prepared solutions over time.

  • Possible Cause:

    • Solvolysis, where the solvent itself acts as a nucleophile, can lead to the opening of the strained azetidine ring.[3] While this is accelerated by acid, it can still occur at a slower rate in neutral protic solvents.

  • Troubleshooting Steps:

    • Solution Preparation: Prepare solutions immediately before use to minimize the time the compound is in a protic solvent.[3]

    • Solvent Selection: If your experiment permits, switch to a less nucleophilic or aprotic solvent for stock solutions and dilutions.

    • Stability Check: Perform a time-course experiment in the problematic solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH-Dependent Stability

This protocol is designed to quantitatively assess the stability of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one under different pH conditions.

Materials:

  • 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer solutions (pH 2, 4, 7, and 9)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition, add a known volume of the stock solution to a volumetric flask containing the respective buffer (pH 2, 4, 7, 9) to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample in a neutral, aprotic solvent (e.g., acetonitrile).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability Data for 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one at 40 °C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100100
275909999.5
455829899
830689798.5
24<5409597
48ND159295
ND: Not Detected

Visualization of Degradation Pathway and Experimental Workflow

Diagram 1: Proposed Acid-Catalyzed Ring Opening of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening cluster_2 Step 3: Product Formation A Azetidine Compound Protonated_Azetidine Protonated Azetidinium Ion A->Protonated_Azetidine H_plus H+ H_plus->Protonated_Azetidine Ring_Opened_Intermediate Carbocation Intermediate Protonated_Azetidine->Ring_Opened_Intermediate Nu Nucleophile (e.g., H2O) Nu->Ring_Opened_Intermediate Degradation_Product Ring-Opened Product Ring_Opened_Intermediate->Degradation_Product

Caption: Proposed mechanism of acid-catalyzed degradation.

Diagram 2: Experimental Workflow for Stability Testing

G Start Start: Prepare Stock Solution Prepare_Samples Prepare Samples at Different pH Start->Prepare_Samples Incubate Incubate at Controlled Temperature Prepare_Samples->Incubate Withdraw_Aliquots Withdraw Aliquots at Time Points Incubate->Withdraw_Aliquots HPLC_Analysis Analyze by HPLC Withdraw_Aliquots->HPLC_Analysis Data_Analysis Analyze Data & Determine Kinetics HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for pH-dependent stability assessment.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. Retrieved from [Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Organic Letters - ACS Publications. (2019, March 4). Retrieved from [Link]

Sources

Azetidine Derivatives: A Technical Support Center for Preventing Polymerization and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the long-term stability of your azetidine derivatives by preventing unwanted polymerization and degradation. Due to their inherent ring strain, azetidines are susceptible to decomposition, but with proper handling and storage, these versatile building blocks can be maintained with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my azetidine derivative is polymerizing?

A1: The primary driver for the polymerization of azetidine derivatives is the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol).[1] This strain makes the ring thermodynamically eager to open. The most common trigger for this process is the presence of acidic impurities. Protic acids or Lewis acids can protonate or coordinate to the nitrogen atom, which further activates the ring and makes it highly susceptible to nucleophilic attack by another azetidine molecule, initiating a cationic ring-opening polymerization.[2]

Q2: How does the substituent on the nitrogen (N-substituent) affect stability and storage?

A2: The N-substituent plays a critical role in the stability of the azetidine ring.

  • N-H and N-Alkyl Azetidines: These are basic and highly susceptible to acid-catalyzed polymerization. They can also react with atmospheric carbon dioxide over time.[1]

  • N-Boc (tert-Butoxycarbonyl) Azetidines: The Boc group reduces the basicity of the nitrogen, offering some protection against polymerization. However, this group is notoriously labile under acidic conditions (e.g., TFA, HCl), which can cleave the protecting group and trigger polymerization.[3]

  • N-Sulfonyl (e.g., Tosyl, Nosyl) Azetidines: Sulfonyl groups are strongly electron-withdrawing, which significantly reduces the basicity of the azetidine nitrogen. This makes them much more stable against acid-catalyzed ring-opening.[2][3] However, this can also activate the ring towards nucleophilic attack by other reagents.[3]

Q3: Is it better to store my azetidine derivative as a neat solid/oil or in solution?

A3: For long-term storage, it is strongly recommended to store azetidine derivatives as neat, solvent-free solids or oils, provided they are stable in that state. Storing in solution, especially in protic solvents like methanol or water, can facilitate degradation pathways such as solvolysis.[2] If a solution is required for short-term use, aprotic solvents like acetonitrile, DMF, or DMSO are preferable. Always prepare solutions fresh when possible.[2]

Q4: Can I use polymerization inhibitors like BHT or TEMPO?

A4: While radical scavengers like Butylated Hydroxytoluene (BHT) or TEMPO are common for preventing the polymerization of olefins, the primary polymerization pathway for azetidines is cationic, not radical. Therefore, such inhibitors are generally ineffective. The most effective "inhibitor" for azetidine polymerization is the rigorous exclusion of acidic impurities.

Recommended Storage Conditions

Proper storage is the most critical factor in preventing polymerization. The following table summarizes the ideal conditions based on the class of your azetidine derivative.

Azetidine Class Physical State Temperature Atmosphere Key Considerations
N-H & N-Alkyl Solid or Oil≤ 4°C; -20°C for long-termInert (Argon or Nitrogen)Highly sensitive to acids and CO2. Ensure all acidic residue from purification (e.g., HCl from salt formation) is removed.[1][4]
N-Aryl Solid or Oil≤ 4°C; -20°C for long-termInert (Argon or Nitrogen)Prone to oxidation, which can cause discoloration (yellowing/browning). Protect from light.[5]
N-Boc Protected Solid or Oil-20°CInert (Argon or Nitrogen)Must be scrupulously protected from acidic environments. Ensure solvents are free of acidic impurities.
N-Sulfonyl Protected SolidRoom Temperature or ≤ 4°CNormal or InertGenerally the most stable class. Less sensitive to trace acid and air. However, low temperature is still recommended for maximum purity over time.[2]
Azetidine Salts (e.g., HCl) SolidRoom TemperatureNormal (Desiccated)Generally stable as crystalline solids. Hygroscopic nature may require storage in a desiccator.

Visualizing the Polymerization Pathway

The primary degradation route during storage is cationic polymerization. The process is initiated by an electrophile, most commonly a proton (H+), which activates the azetidine ring.

G cluster_initiation Initiation cluster_propagation Propagation Azetidine1 Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine1->Azetidinium Protonation Proton H+ Dimer Dimer Cation Azetidinium->Dimer Nucleophilic Attack Azetidine2 Another Azetidine Molecule Polymer Growing Polymer Chain... Dimer->Polymer Chain Growth

Caption: Acid-catalyzed cationic ring-opening polymerization of azetidine.

Troubleshooting Guide: Storage Issues & Solutions

Issue 1: My purified N-H or N-Alkyl azetidine, which was a clear oil, has turned yellow or brown after storage.

  • Root Cause: This discoloration is a classic sign of oxidation. Amines, especially secondary and tertiary amines, are susceptible to air oxidation, which can form colored impurities like N-oxides or other degradation products.[5][6]

  • Solution & Prevention:

    • Confirm Purity: Check the purity of the material by ¹H NMR and LC-MS to determine the extent of degradation.

    • Re-purification: If necessary, re-purify the azetidine by distillation or column chromatography. For chromatography, it is crucial to add a basic modifier like 0.5-1% triethylamine to the eluent to prevent degradation on the acidic silica gel.[1]

    • Prevention: Always store sensitive amines under an inert atmosphere (argon or nitrogen). Use vials with PTFE-lined caps and consider wrapping the vial with Parafilm for an extra seal.[5] Storing in an amber vial or wrapped in foil will protect it from light, which can accelerate oxidation.[1]

Issue 2: A white precipitate has formed in my neat N-H azetidine sample over time.

  • Root Cause: The basic nitrogen of an N-unsubstituted or N-alkyl azetidine can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt, which often appears as a white solid.

  • Solution & Prevention:

    • Diagnosis: This is typically reversible. Gently warming the sample under an inert atmosphere may redissolve the precipitate if it is a carbamate.

    • Prevention: This underscores the critical importance of storing these basic compounds under a rigorously inert atmosphere (argon or nitrogen) in a well-sealed container.[1]

Issue 3: My N-Boc protected azetidine shows a new set of peaks in the ¹H NMR spectrum after storage, and TLC shows a new, more polar spot.

  • Root Cause: This is likely due to the partial or complete deprotection of the Boc group. This can be caused by exposure to trace acidic impurities in the storage vial, from residual acid from a previous synthetic step, or from using a non-anhydrous solvent for short-term storage. The resulting free N-H azetidine is more polar.

  • Solution & Prevention:

    • Purity Check: Ensure the compound was fully purified and free of any acidic reagents before storage.

    • Proper Glassware: Use glassware that has been washed and dried thoroughly to remove any acidic residues. For highly sensitive compounds, consider rinsing with a dilute base solution followed by distilled water and oven drying.

    • Storage Protocol: Store N-Boc azetidines at -20°C under an inert atmosphere. Ensure any solvents used for temporary storage are anhydrous and neutral.

Issue 4: My azetidine sample has solidified or become a viscous, unmanageable gum.

  • Root Cause: This is a strong indication that significant polymerization has occurred. This is almost always due to contamination with an acid or a Lewis acidic species (e.g., residual metal catalyst from a cross-coupling reaction).

  • Solution & Prevention:

    • Salvage (Low Probability): In most cases, the polymer is not easily convertible back to the monomer. The material is likely lost.

    • Prevention - Rigorous Purification: This is a purification issue. Before storage, ensure the compound is free from any acidic or metallic impurities. If the synthesis involved an acidic workup or deprotection, neutralize thoroughly with a base like sodium bicarbonate or a mild NaOH solution, and extract multiple times.[1] If a metal catalyst was used, consider purification techniques specifically designed to remove trace metals.

    • Final Check: Before long-term storage, take a final ¹H NMR. The presence of broad, undefined peaks in the baseline is a red flag for oligomer/polymer formation. The sample should be re-purified if this is observed.

Experimental Protocols

Protocol 1: Best Practices for Preparing Azetidines for Long-Term Storage

This protocol should be followed after the final purification and characterization of the azetidine derivative.

  • Final Solvent Removal: Ensure all purification solvents are thoroughly removed under high vacuum. For oils, this may require heating gently (e.g., 30-40°C) on a vacuum line for several hours. Residual solvent can contain impurities.

  • Select Appropriate Vial: Use a clean, dry amber glass vial or a clear vial wrapped in aluminum foil to protect from light. The cap should have a chemically resistant liner, such as PTFE.

  • Inert Atmosphere Purge: Place the open vial containing your compound inside a desiccator or Schlenk flask. Purge the vessel with a stream of dry argon or nitrogen for 5-10 minutes to displace all air.

  • Seal Under Inert Gas: While still under a positive pressure of the inert gas, securely cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Label Clearly: Label the vial with the compound name, structure, batch number, date, and storage conditions (e.g., "-20°C, under Argon").

  • Store at Correct Temperature: Immediately place the vial in the appropriate freezer or refrigerator as determined by the stability of your specific derivative (see table above).

Protocol 2: Purity Check of a Stored Azetidine Sample

If you have any doubts about the purity of a stored sample, this quick check can prevent the failure of a subsequent experiment.

  • Visual Inspection: Note any changes in color (e.g., yellowing), physical state (e.g., solidification of an oil), or the appearance of precipitates.

  • Prepare Sample for Analysis: Under an inert atmosphere if the compound is sensitive, carefully remove a small sample (1-2 mg).

  • TLC Analysis: Dissolve the sample in a suitable solvent (e.g., DCM or Ethyl Acetate) and run a TLC against a reference spot from the initial, pure batch if available. Look for new, lower Rf spots (more polar degradation products) or streaking.

  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent. Check for the appearance of broad, rolling peaks which indicate polymer formation. Compare the spectrum to the original one to identify any new, sharp peaks that would indicate specific degradation products. Check that the integration values match the expected structure.

  • Decision: If new peaks, significant discoloration, or changes in physical state are observed, re-purification is recommended before use.

G Start Stored Azetidine Sample Visual Visual Inspection: Color Change? Precipitate? Start->Visual NMR_TLC Run ¹H NMR & TLC Analysis Visual->NMR_TLC No Change Impure Sample is Degraded Re-purify Before Use Visual->Impure Yes Compare Compare to Original Data: New Peaks? Broad Humps? NMR_TLC->Compare Pure Sample is Pure Proceed with Experiment Compare->Pure No Compare->Impure Yes

Caption: Troubleshooting workflow for checking the purity of stored azetidines.

By adhering to these guidelines, researchers can ensure the integrity of their valuable azetidine derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Organic Syntheses. Azetidine. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(5), 4421-4434. Available at: [Link]

  • Google Patents. (1983). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Available at: [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available at: [Link]

  • Reddit. (2023). Are amines often yellow?. Available at: [Link]

  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2010). Diethyl amine turning brown. Available at: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • National Institutes of Health. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available at: [Link]

  • ResearchGate. (2022). Stability of different azetidine esters. Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Royal Society of Chemistry. (2023). Modular access to functionalized azetidines via electrophilic azetidinylation. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for High-Yield Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in high-yield azetidine ring closure reactions. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, presents a significant challenge due to the inherent ring strain of approximately 25.4 kcal/mol.[1] This strain not only makes the formation of the ring thermodynamically and kinetically challenging but also renders the resulting structure susceptible to ring-opening.[1][2] Consequently, achieving high yields is a common hurdle for synthetic chemists.

This document provides in-depth technical guidance to overcome these challenges, with a focus on the critical role of solvent selection in directing the reaction towards successful cyclization.

Part 1: Troubleshooting Guide for Low-Yield Azetidine Ring Closure

This section provides a structured approach to diagnosing and resolving issues of low yield in azetidine ring closure reactions, with a primary focus on the impact of the solvent.

Issue 1: The Intramolecular Cyclization is Sluggish or Fails to Proceed

Question: My intramolecular SN2 reaction to form the azetidine ring is showing low conversion, even with a good leaving group. What role could the solvent be playing?

Answer: The solvent has a profound impact on the rate of SN2 reactions, which are common in forming azetidine rings from γ-amino halides or sulfonates. The key is to select a solvent that effectively solvates the counter-ion of the nucleophile without strongly solvating the nucleophile itself.

Causality and Recommended Actions:

  • Polar Aprotic Solvents are Generally Preferred: Solvents like acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions.[3][4] These solvents are polar enough to dissolve the reactants but lack acidic protons, meaning they do not form strong hydrogen bonds with the nucleophilic nitrogen.[5][6] This leaves the nucleophile "naked" and more reactive, significantly accelerating the rate of cyclization.[7][8] For instance, some cyclization reactions show a 500-fold rate increase when switching from methanol (a protic solvent) to acetone (an aprotic solvent).[8]

  • Polar Protic Solvents Can Hinder the Reaction: Solvents such as water, methanol, and ethanol can form strong hydrogen bonds with the amine nucleophile.[3][9] This "cages" the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon, thus slowing down or preventing the SN2 reaction.[7][10] If your reaction is sluggish in a protic solvent, switching to a polar aprotic solvent is a primary troubleshooting step.

  • Solvent Polarity and Transition State Stabilization: A polar solvent is generally better than a non-polar one for SN2 reactions because it helps to stabilize the charged transition state where the nucleophile is forming a bond and the leaving group is departing.[3]

  • Less Common Solvent Choices: In some cases, less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) have been used successfully, but they are generally less effective at promoting the initial SN2 reaction compared to polar aprotic options.[11]

Issue 2: Significant Formation of Side Products (e.g., Dimerization, Elimination)

Question: My reaction is producing a complex mixture of products, with what appears to be intermolecular side reactions competing with the desired intramolecular cyclization. How can the solvent help favor the formation of the azetidine ring?

Answer: The formation of intermolecular byproducts is a common problem, especially when the rate of the desired intramolecular cyclization is slow. The choice of solvent, in conjunction with reaction concentration, is a critical factor in mitigating these side reactions.

Causality and Recommended Actions:

  • High Dilution Principle: Intramolecular reactions are favored at high dilution.[1] By lowering the concentration of the starting material (e.g., to 0.01 M or less), the probability of two molecules encountering each other is significantly reduced, thus disfavoring intermolecular reactions like dimerization.[1] The solvent's role here is to effectively dissolve the substrate even at these low concentrations.

  • Solvent's Influence on Reaction Rate: As discussed in Issue 1, a solvent that accelerates the intramolecular SN2 reaction (i.e., a polar aprotic solvent) will help the desired cyclization outcompete intermolecular side reactions.[4]

  • Minimizing Elimination Reactions: While solvent choice has a more pronounced effect on SN2 vs. SN1 pathways, it can also influence elimination (E2) side reactions. Strongly basic conditions, which are sometimes required for deprotonating the amine, can promote E2. While polar aprotic solvents are generally favored for SN2, it's worth noting that in some cases with strongly basic nucleophiles and secondary alkyl halides, elimination can become the major pathway even in these solvents.[12] Careful control of base stoichiometry and temperature is crucial.

Issue 3: Product Decomposition During Workup or Purification

Question: I seem to be forming the azetidine product, but I'm losing a significant amount during aqueous workup or column chromatography. Could the solvent choice during these steps be the problem?

Answer: Yes, the high ring strain of azetidines makes them susceptible to decomposition, particularly under acidic conditions.[1][13] The solvents and materials used during purification are critical to maintaining the integrity of the product.

Causality and Recommended Actions:

  • Avoid Acidic Conditions: Azetidines can be protonated on the nitrogen, which activates the ring for nucleophilic attack and subsequent ring-opening.[13] During workup, it is crucial to maintain neutral or slightly basic pH. Avoid acidic washes.

  • Purification on Silica Gel: Standard silica gel can be acidic enough to cause decomposition of sensitive azetidines.[1]

    • Solution: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.

  • Solvent for Extraction: When extracting your product from an aqueous layer, use a standard organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is not acidic before extraction.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent selection for azetidine ring closure in a concise question-and-answer format.

Q1: What is the best all-around solvent for intramolecular SN2 azetidine ring closure?

A1: For most intramolecular SN2 cyclizations to form azetidines, acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent starting points.[11] They are polar aprotic solvents that effectively promote the reaction while minimizing unwanted side reactions when used at appropriate dilutions.[4]

Q2: Can I use a non-polar solvent like toluene or hexane?

A2: It is generally not recommended. Non-polar solvents are poor at dissolving the often-polar starting materials and, more importantly, they do not effectively stabilize the charged transition state of the SN2 reaction, leading to very slow reaction rates.[3][8]

Q3: My starting material is a γ-amino alcohol. How does solvent choice affect the initial activation step?

A3: Before cyclization, the hydroxyl group must be converted into a good leaving group (e.g., mesylate, tosylate, or halide). This is often done in a separate step. The solvent for this activation step is typically a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine. The subsequent cyclization step would then benefit from a switch to a polar aprotic solvent.

Q4: Are there any specific solvent considerations for microwave-assisted azetidine synthesis?

A4: Yes. For microwave-assisted synthesis, which can significantly accelerate these reactions, it is important to choose a solvent with a high dielectric constant that can efficiently absorb microwave energy.[14] DMF and even basic aqueous media have been used successfully in microwave-assisted azetidine syntheses.[14][15]

Q5: How does the choice of base interact with the solvent selection?

A5: The base is often used to deprotonate the amine, making it more nucleophilic. The solubility of the base in the chosen solvent is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) have limited solubility in some organic solvents but are often used in DMF or THF. Organic bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are generally soluble in a wider range of organic solvents. The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often ideal.

Part 3: Data Presentation and Experimental Protocols

Table 1: Influence of Solvent on a Model Azetidine Ring Closure Reaction

The following table illustrates the typical effect of solvent choice on the yield of an intramolecular cyclization of a γ-haloamine.

EntrySolventSolvent TypeTypical Yield (%)
1N,N-Dimethylformamide (DMF)Polar Aprotic82
2Acetonitrile (MeCN)Polar Aprotic70
3Methanol (MeOH)Polar Protic<10
4Tetrahydrofuran (THF)Less Polar Aprotic30-40
5TolueneNon-polar<5

Yields are representative and can vary significantly based on the specific substrate, leaving group, base, and reaction conditions.[11]

Experimental Protocol: General Procedure for Azetidine Synthesis via Intramolecular Cyclization

This protocol describes a general method for the synthesis of an N-substituted azetidine from a γ-amino alcohol precursor.

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) indicates complete consumption of the starting material.

Step 2: Intramolecular Cyclization

  • To the reaction mixture from Step 1, add a stronger, non-nucleophilic base such as DBU (1.5 equiv) to facilitate the ring closure.[1]

  • Stir the reaction at room temperature, monitoring the formation of the azetidine product by TLC or LC-MS. For sluggish reactions, gentle heating may be required. Note: For optimal yield, this step can be performed at high dilution by adding the mesylated intermediate solution to a larger volume of solvent containing the base.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel that has been pre-treated with triethylamine to afford the desired azetidine.[1]

Part 4: Visualization of Key Concepts

Diagram 1: Solvent Effects on SN2 Nucleophile Reactivity

Caption: Solvent caging vs. naked nucleophiles.

Diagram 2: Troubleshooting Workflow for Low Azetidine Yield

G Start Low Yield in Azetidine Ring Closure CheckSolvent Is the solvent polar aprotic (e.g., DMF, MeCN)? Start->CheckSolvent SwitchSolvent Switch to a polar aprotic solvent (e.g., DMF, MeCN) CheckSolvent->SwitchSolvent No CheckConcentration Is the reaction run at high dilution (<0.01 M)? CheckSolvent->CheckConcentration Yes SwitchSolvent->CheckConcentration DiluteReaction Decrease reaction concentration CheckConcentration->DiluteReaction No CheckBase Is the base appropriate and fully dissolved? CheckConcentration->CheckBase Yes DiluteReaction->CheckBase OptimizeBase Screen alternative bases (e.g., DBU, K₂CO₃, NaH) CheckBase->OptimizeBase No CheckLG Is the leaving group sufficiently reactive (e.g., MsO, TsO, I)? CheckBase->CheckLG Yes OptimizeBase->CheckLG ImproveLG Convert -OH to a better leaving group CheckLG->ImproveLG No End Re-evaluate Reaction CheckLG->End Yes ImproveLG->End

Caption: A step-by-step troubleshooting guide.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central (PMC). [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect.[Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]

  • Bach, T. (2012). Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central (PMC). [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Al-Masoudi, N. A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Preprints.org. [Link]

  • Roy, E. D. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central (PMC). [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Marco-Contelles, J. (2004). Recent developments in cyclization reactions of α-aminoalkyl radicals. ARKIVOC. [Link]

  • ResearchGate. (n.d.). Digonal ring closures for the synthesis of azetidines a Original and revised Baldwin's rules for digonal ring closures.[Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Biotage. (2024, January 10). Does C-terminal amino acid affect cyclization efficiency?. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

  • ChemistryScore. (n.d.). Protic vs. Aprotic Solvents. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-[1-(propan-2-yl)azetidin-2-yl]ethan-1-one. Intended for researchers and drug development professionals, this document moves beyond a simple peak list to explain the causal relationships between the molecule's three-dimensional structure and its spectral features. We will deconstruct the expected spectrum by analyzing each proton environment, predicting chemical shifts, multiplicities, and coupling constants. This theoretical analysis is then benchmarked against spectral data from analogous structures to provide a robust, self-validating framework for structural elucidation. Advanced NMR techniques to resolve potential spectral complexities are also discussed.

Introduction: The Structural Significance of a Substituted Azetidine

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable scaffolds in medicinal chemistry due to their unique conformational properties and high ring strain (approx. 25.4 kcal/mol), which can be harnessed for further chemical transformations.[1][2] The target molecule, 1-[1-(propan-2-yl)azetidin-2-yl]ethan-1-one, combines the strained azetidine ring with an N-isopropyl group and a C2-acetyl substituent. This specific substitution pattern introduces a chiral center at the C2 position, which has profound and predictable consequences for the ¹H NMR spectrum, most notably the induction of diastereotopicity. Accurate spectral interpretation is therefore paramount for confirming its synthesis and understanding its conformational behavior.

This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, grounded in fundamental principles and supported by comparative data from the scientific literature.

Molecular Structure and Predicted Proton Environments

The first step in any spectral analysis is to identify all unique proton environments within the molecule. Due to the chiral center at C2, protons that might appear equivalent in a more symmetrical molecule become chemically distinct.

Caption: Molecular structure with key proton environments labeled.

We can identify seven distinct proton signals:

  • Hacetyl (3H): The methyl protons of the acetyl group.

  • Ha (1H): The proton at the C2 chiral center.

  • Hb & Hc (1H each): The diastereotopic methylene protons at C3.

  • Hd & He (1H each): The diastereotopic methylene protons at C4.

  • Hf (1H): The methine proton of the N-isopropyl group.

  • Hg & Hh (3H each): The diastereotopic methyl protons of the N-isopropyl group.

In-Depth ¹H NMR Spectral Prediction and Rationale

The following is a detailed prediction of the ¹H NMR spectrum. The causality behind each prediction is explained based on established principles of chemical shift theory and spin-spin coupling.[3][4]

Proton Label Predicted δ (ppm) Integration Predicted Multiplicity Rationale and Comparative Insights
Hacetyl 2.1 – 2.33HSinglet (s)Protons on a methyl group adjacent to a carbonyl typically resonate in this region.[5] As there are no adjacent protons, the signal is an unsplit singlet.
Hg & Hh 0.9 – 1.26H (as two 3H signals)Two Doublets (d)Due to the C2 chiral center, the two methyl groups of the isopropyl substituent are diastereotopic and thus chemically non-equivalent. Each will appear as a distinct doublet, coupling to the methine proton Hf.
Hf 2.5 – 3.01HSeptet or Multiplet (sept or m)This methine proton is adjacent to the two diastereotopic methyl groups (6 protons), which would predict a septet (n+1 rule). It is also adjacent to the nitrogen. Its signal may be further complicated by second-order effects.
Hb & Hc (C3-H2) 1.8 – 2.52H (as two 1H signals)Two Multiplets (m)These protons are diastereotopic. They will couple to each other (geminal coupling), to Ha (vicinal coupling), and to the two C4 protons (vicinal coupling). This results in two complex and distinct multiplets. Their chemical shift is in the typical range for aliphatic protons in a strained ring.[6]
Hd & He (C4-H2) 3.0 – 3.62H (as two 1H signals)Two Multiplets (m)These diastereotopic protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield relative to the C3 protons.[7] They exhibit geminal coupling to each other and vicinal coupling to the C3 protons, resulting in two complex multiplets.
Ha (C2-H) 3.5 – 4.01HMultiplet (m) or Doublet of Triplets (dt)This proton is significantly deshielded due to its position alpha to both the ring nitrogen and the acetyl group's carbonyl carbon. It will be coupled to the two C3 protons (Hb and Hc), likely resulting in a complex multiplet, potentially a doublet of doublets or a doublet of triplets depending on the coupling constants.

Comparative Analysis with Alternative Structures

  • N-Substituted Azetidines: In various N-substituted azetidines, the protons on the carbons adjacent to the nitrogen (C2 and C4) typically resonate between δ 3.0 and 4.0 ppm, which aligns with our predictions for Ha, Hd, and He.[6] The C3 protons are consistently found further upfield, generally below 2.5 ppm, supporting our assignment for Hb and Hc.

  • Azetidin-2-ones (β-Lactams): While not a direct analogue, azetidin-2-ones feature a four-membered ring. In these systems, the C4 proton, being adjacent to the nitrogen and carbonyl, often appears significantly downfield (4.5 - 5.5 ppm).[8] Our target molecule has an exocyclic ketone, so the deshielding effect on the ring protons is less pronounced, which is consistent with our more moderate downfield shift predictions.

  • Acyclic Analogues: Consider N-isopropyl-N-ethyl-acetamide. The N-CH proton of the isopropyl group would be a septet around δ 3.0-3.5 ppm. Our prediction for Hf is slightly upfield, reflecting the less electron-withdrawing nature of the azetidine nitrogen compared to an amide nitrogen.

This comparative approach validates our predictive model, demonstrating that the expected spectrum is a logical composite of the electronic and steric effects of its constituent functional groups.

Experimental Protocols and Advanced Structural Elucidation

To resolve the complexities of this spectrum, particularly the overlapping multiplets from the azetidine ring, a systematic experimental approach is required.

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a standard solvent is crucial for comparing data with reference tables.[9][10]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Record the spectrum on a spectrometer of at least 400 MHz to achieve adequate signal dispersion. Higher field strengths (e.g., 600 MHz) are recommended to resolve the complex multiplets of the ring protons.

  • Initial Analysis: Integrate all signals and assign the simple singlet (Hacetyl) and the isopropyl group signals based on their characteristic multiplicities and integrations.

Advanced 2D NMR for Unambiguous Assignment

Given the expected signal overlap and complex coupling patterns of the ring protons, 2D NMR experiments are essential for definitive structural confirmation.

cluster_workflow NMR Workflow A Acquire 1D ¹H Spectrum B Assign simple signals (H_acetyl, Isopropyl) A->B C Identify complex multiplet region (Azetidine Ring Protons) B->C D Acquire 2D COSY Spectrum C->D F Acquire 2D HSQC Spectrum C->F E Establish H-H Connectivity (e.g., Ha couples to Hb/Hc) D->E I Final Structure Confirmation E->I G Correlate Protons to Attached Carbons F->G H Confirm Diastereotopicity (e.g., Hb/Hc attach to same Carbon) G->H H->I

Sources

Technical Guide: FTIR Characterization of 2-Acetylazetidine Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR characteristic peaks for the 2-acetylazetidine carbonyl group, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The "Strained" Carbonyl Signature

In the synthesis of azetidine-based pharmacophores, identifying the correct carbonyl stretching frequency for 2-acetylazetidine (an exocyclic ketone) is a frequent point of confusion. Unlike standard acyclic ketones (~1715 cm⁻¹) or the more common azetidin-2-ones (β-lactams, ~1745–1780 cm⁻¹), the 2-acetylazetidine moiety presents a unique vibrational signature driven by two competing physical forces: ring strain-induced hybridization changes and alpha-heteroatom inductive effects .

This guide defines the characteristic FTIR peaks, differentiates them from structural analogs, and provides a validated protocol for spectral acquisition.

Mechanistic Insight: The Physics of the Shift

To interpret the spectrum of 2-acetylazetidine, one must understand why its carbonyl peak shifts relative to standard ketones.

The Hybridization Effect (Walsh Orbitals & s-Character)

In a 4-membered azetidine ring, the internal bond angles are compressed (~90°), forcing the ring bonds to adopt higher p-character to accommodate the strain. By conservation of orbital character, the exocyclic bonds (specifically the C(ring)-C(carbonyl) bond) acquire increased s-character .

  • Higher s-character = Shorter, stronger

    
    -bond.[1]
    
  • Result: The force constant of the adjacent C=O bond increases, shifting the stretching frequency to a higher wavenumber (blue shift) compared to acyclic analogs.

The Inductive Effect (-I)

The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive effect on the alpha-carbon. This destabilizes the polarized resonance form of the carbonyl (


), increasing the double-bond character of the C=O group.[2]
  • Result: Further shift to higher wavenumbers .

Comparison Diagram: Structural Drivers

G Acyclic Acyclic Ketone (2-Butanone) ~1715 cm⁻¹ Azetidine 2-Acetylazetidine (Target) ~1725-1735 cm⁻¹ Acyclic->Azetidine + s-character + Inductive (-I) Lactam 2-Azetidinone (β-Lactam) ~1745-1780 cm⁻¹ Azetidine->Lactam Direct Ring Integration (Amide Resonance Loss) Strain Ring Strain (Hybridization Effect) Strain->Azetidine Inductive N-Atom Inductive Effect Inductive->Azetidine

Figure 1: Mechanistic drivers shifting the carbonyl frequency. The 2-acetylazetidine peak lies in a specific window between acyclic ketones and beta-lactams.

Comparative Analysis: The Spectral Fingerprint

The following table contrasts 2-acetylazetidine with its closest structural and functional analogs. Use this data to rule out common impurities (e.g., ring-opened byproducts or over-oxidized lactams).[1]

Table 1: Carbonyl Stretching Frequencies ( )[4]
Compound ClassStructure Type

(cm⁻¹)
Key Differentiator
2-Acetylazetidine Exocyclic Ketone (4-ring) 1725 – 1735 Sharp, singlet. Higher than acyclic due to s-character.
2-AcetylpyrrolidineExocyclic Ketone (5-ring)1718 – 1725Slightly lower than azetidine; less ring strain.[1]
2-ButanoneAcyclic Ketone1715 ± 5Standard reference; lower frequency.[1]
2-Azetidinone Endocyclic Amide (Lactam) 1745 – 1780 Distinctly higher.[1] Often broad if H-bonded.
N-Boc-2-acetylazetidineCarbamate + Ketone1690 (Boc) & 1730 (Ketone)Doublet in carbonyl region. Boc peak is broad/strong.[1][2]

Critical Note: If your spectrum shows a peak >1750 cm⁻¹, you likely have a β-lactam impurity (oxidation of the ring C-H) or an anhydride, not the desired acetyl ketone.

Experimental Protocol: Validated Acquisition Workflow

To resolve the subtle 10–15 cm⁻¹ shift distinguishing the azetidine ketone from acyclic contaminants, precise sample preparation is required.[1]

Method A: Solution Phase (Recommended for Resolution)
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid alcohols (H-bonding broadens peaks).[1]
  • Concentration: 0.05 M (dilute) to prevent intermolecular dipole coupling.

  • Cell: NaCl or CaF₂ windows, 0.1 mm path length.[1]

Method B: ATR (Attenuated Total Reflectance)
  • Crystal: Diamond or ZnSe.[1]

  • Pressure: High contact pressure is essential for solid derivatives (e.g., Hydrochloride salts).[1]

  • Note: ATR typically shifts peaks lower by 2–5 cm⁻¹ compared to transmission modes due to refractive index dispersion.[1] Adjust expectations accordingly (e.g., expect ~1725 cm⁻¹).

Workflow Diagram: Identification Logic

Workflow Start Start: Acquire FTIR Spectrum (1600-1800 cm⁻¹ region) CheckLactam Peak > 1750 cm⁻¹? Start->CheckLactam LactamResult Likely β-Lactam (Impurity) CheckLactam->LactamResult Yes CheckBoc Doublet? (e.g., 1690 & 1730) CheckLactam->CheckBoc No BocResult N-Boc Protected 2-acetylazetidine CheckBoc->BocResult Yes CheckMain Single Peak at 1725-1735 cm⁻¹? CheckBoc->CheckMain No Success CONFIRMED: 2-Acetylazetidine (Free Base) CheckMain->Success Yes Acyclic Peak ~1715 cm⁻¹ (Acyclic/Ring Open) CheckMain->Acyclic No (<1720)

Figure 2: Decision tree for spectral interpretation. Use this logic to validate product purity.

Troubleshooting & Common Pitfalls

  • Salt Forms: The hydrochloride salt of 2-acetylazetidine will show a broadened carbonyl peak and strong N-H stretching bands (~2400–3000 cm⁻¹, broad ammonium band). The carbonyl frequency may shift slightly higher due to the positive charge on nitrogen enhancing the inductive effect.

  • Solvent H-Bonding: Running the spectrum in methanol or wet chloroform will shift the carbonyl peak down by ~10–15 cm⁻¹ (e.g., to 1715 cm⁻¹), making it indistinguishable from acyclic ketones. Always use dry, non-polar solvents for characterization.

References

  • General IR Principles for Cyclic Ketones

    • Infrared Spectrometry - Carbonyl Compounds.[1][2][3][4] Michigan State University Chemistry.[1] Link

  • Ring Strain & Hybridization Effects

    • Characteristic IR Absorptions.[1][2][5][3][6][7][8] LibreTexts Chemistry.[1] Link

  • Azetidine Derivative Characterization (N-Boc & Salts)

    • Synthesis and Characterization of Azetidine Derivatives. Journal of Pharmaceutical Research International, 2022.[1][9] Link

  • Comparative Data for 5-Membered Analogs (2-Acetylpyrrolidine)

    • PubChem Compound Summary: 2-Acetylpyrrolidine.[1] National Library of Medicine.[1] Link

Sources

Comparative Guide: Mass Spectrometry Profiling of N-Isopropyl Azetidine vs. N-Isopropyl Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-Isopropyl Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the azetidine ring (4-membered) is increasingly utilized as a bioisostere for pyrrolidine (5-membered) and piperidine (6-membered) rings to modulate metabolic stability, lower lipophilicity (LogP), and alter vector orientation of substituents. However, the high ring strain of azetidine (~25.4 kcal/mol) compared to pyrrolidine (~5.4 kcal/mol) results in distinct mass spectrometry (MS) fragmentation behaviors that can complicate structural elucidation.

This guide provides a technical comparison of the fragmentation patterns of 1-isopropylazetidine (N-isopropyl azetidine) versus its 5-membered analog, 1-isopropylpyrrolidine . We analyze the specific ring-opening mechanisms driven by strain relief and provide a validated protocol for distinguishing these motifs in early-stage drug discovery.

Mechanistic Deep Dive: Fragmentation Causality

The Ring Strain Factor

The primary differentiator in the MS fragmentation of these two species is ring strain .

  • Pyrrolidine (5-ring): Relatively stable.[1] Fragmentation is dominated by exocyclic

    
    -cleavage (loss of methyl from the isopropyl group) or N-dealkylation. The ring itself often remains intact until high collision energies are applied.
    
  • Azetidine (4-ring): Highly strained.[2] Upon ionization, the radical cation (EI) or protonated species (ESI) rapidly undergoes endocyclic bond scission to relieve strain. This leads to characteristic ring-opening pathways—specifically the loss of ethylene (

    
    )—which is a diagnostic signature absent in the pyrrolidine spectrum.
    
Key Fragmentation Pathways (N-Isopropyl Azetidine)

We identify three primary pathways that define the N-isopropyl azetidine spectrum (


):
  • Pathway A: Exocyclic

    
    -Cleavage (Methyl Loss) 
    Cleavage of a methyl group from the isopropyl chain.
    
    • Transition:

      
       (Neutral loss: 16 Da, 
      
      
      
      via rearrangement or 15 Da radical in EI).
  • Pathway B: N-Dealkylation (Propene Loss) A standard amine fragmentation where the isopropyl group is lost as neutral propene via Hydrogen rearrangement.

    • Transition:

      
       (Protonated Azetidine).
      
  • Pathway C: Endocyclic Ring Opening (Ethylene Loss) The Diagnostic Pathway. The azetidine ring opens and ejects a neutral ethylene molecule.

    • Transition:

      
       (N-isopropyl methaniminium ion).
      
Visualization of Fragmentation Pathways

AzetidineFragmentation Parent [M+H]+ Precursor (N-iPr Azetidine) m/z 100 AlphaCleavage α-Cleavage Product (Methyl Loss) m/z 84 Parent->AlphaCleavage - CH4 (16 Da) Dealkylation Protonated Azetidine (Propene Loss) m/z 58 Parent->Dealkylation - C3H6 (42 Da) (H-Rearrangement) RingOpen Imine Cation (Ethylene Loss) m/z 72 Parent->RingOpen - C2H4 (28 Da) (Ring Strain Relief) Isopropyl Isopropyl Cation (C3H7+) m/z 43 Dealkylation->Isopropyl Secondary Frag

Figure 1: Proposed ESI-CID fragmentation pathways for N-isopropyl azetidine. The red path (Ethylene loss) is diagnostic for the 4-membered ring.

Comparative Data: Azetidine vs. Pyrrolidine[2]

The following table contrasts the observed ions for N-isopropyl azetidine against N-isopropyl pyrrolidine under standard ESI-CID conditions (Collision Energy: 20-35 eV).

FeatureN-Isopropyl Azetidine (4-Ring)N-Isopropyl Pyrrolidine (5-Ring)Interpretation
Precursor [M+H]+ m/z 100.11m/z 114.12Base molecular weight difference.
Ring Stability Low (Strain: ~25 kcal/mol)High (Strain: ~5 kcal/mol)Azetidine precursors deplete faster at lower CE.
Diagnostic Neutral Loss 28 Da (Ethylene) None Pyrrolidine cannot lose C2H4 easily without complex rearrangement.
Dealkylation (Propene Loss) m/z 58 (Azetidine core)m/z 72 (Pyrrolidine core)Both lose propene (-42 Da), but the core mass differs.
Base Peak (High CE) m/z 43 (Isopropyl cation)m/z 70 (Pyrrolinium) or m/z 43Pyrrolidine tends to retain the ring charge longer.
Metabolic Liability Oxidative Ring OpeningHydroxylation (Ring/Chain)Azetidines are prone to reactive aldehyde formation in vivo.

Experimental Protocol: Distinguishing Isomers

This protocol is designed to validate the presence of the azetidine ring in a lead compound, distinguishing it from stable homologs.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µM working solution to prevent space-charge effects in ion traps.

Phase 2: MS Method (Direct Infusion or LC-MS)
  • Ionization: ESI Positive Mode.

  • Source Temp: 300°C (Avoid excessive heat which may degrade azetidines thermally before ionization).

  • Collision Energy Ramp: 10 eV

    
     50 eV.
    
Phase 3: Data Analysis Workflow (Self-Validating)

Follow this logic gate to confirm the structure:

DecisionTree Start Analyze MS/MS Spectrum Identify [M+H]+ CheckLoss42 Is Neutral Loss 42 Da (Propene) Observed? Start->CheckLoss42 CheckLoss28 Is Neutral Loss 28 Da (Ethylene) Observed? CheckLoss42->CheckLoss28 Yes (N-Isopropyl confirmed) ResultOther Check for Linear Amines CheckLoss42->ResultOther No ResultAzetidine Confirmed: N-Isopropyl Azetidine (Ring Strain Driven) CheckLoss28->ResultAzetidine Yes (Ring Opening) ResultPyrrolidine Confirmed: N-Isopropyl Pyrrolidine (Ring Stable) CheckLoss28->ResultPyrrolidine No (Ring Stable)

Figure 2: Decision logic for distinguishing N-isopropyl azetidine from pyrrolidine based on neutral loss scanning.

References

  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University / ResearchGate. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][3]

  • Sirenko, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

Sources

Comparison of metabolic stability: Azetidine vs. Pyrrolidine analogs

[1][2][3]

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring to a four-membered azetidine—is a high-impact strategy for optimizing lead compounds. While pyrrolidines are ubiquitous, they frequently suffer from high intrinsic clearance (


Azetidines offer a distinct metabolic profile:

  • Reduced Lipophilicity: Lower LogD

    
     reduces non-specific binding and CYP450 affinity.
    
  • Metabolic Hardening: The four-membered ring is sterically compact and electronically distinct, often blocking the

    
    -hydroxylation pathway that plagues pyrrolidines.
    
  • Liability Alert: The high ring strain (~25 kcal/mol) can introduce specific vulnerabilities, such as acid-catalyzed ring opening or glutathione (GSH) conjugation, which must be screened early.

This guide provides a technical comparison of these two saturated heterocycles, supported by mechanistic insights, experimental protocols, and decision-making frameworks.

Physicochemical Drivers of Stability

The metabolic fate of these rings is dictated by their fundamental physical properties. The contraction from 5- to 4-membered rings alters the electronic landscape significantly.

Table 1: Physicochemical Comparison
PropertyPyrrolidine AnalogAzetidine AnalogImpact on Stability
Ring Strain ~6 kcal/mol~25.4 kcal/molAzetidines are chemically more reactive (electrophilic) but often oxidatively more stable.
Basicity (pKa) ~11.3 (secondary amine)~11.3 (secondary amine)Similar basicity means pKa is rarely the differentiator for solubility, but azetidines often have lower LogD at physiological pH.
Lipophilicity (LogP) HigherLower (-0.4 to -1.0 unit) Critical Driver: Lower lipophilicity reduces affinity for hydrophobic CYP450 active sites, lowering

.
Conformation Envelope (flexible)Puckered (rigid)Azetidine rigidity reduces the entropic penalty of binding but also restricts the "induced fit" required by some metabolic enzymes.

Mechanistic Metabolic Pathways

Understanding how these rings degrade is essential for rational design.

Pyrrolidine: The Oxidative "Soft Spot"

Pyrrolidines are classic substrates for Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). The electron-rich nitrogen facilitates Single Electron Transfer (SET), leading to abstraction of a hydrogen atom from the

  • Pathway:

    
    -Hydroxylation 
    
    
    Iminium Ion
    
    
    Ring Opening (Aldehyde) or Lactam formation.
  • Consequence: Rapid clearance and potential formation of reactive aldehyde metabolites.

Azetidine: The Strain-Stability Paradox

Azetidines lack the favorable geometry for easy

  • Advantage: "Metabolic Shunt" – the molecule survives oxidative conditions that clear pyrrolidines.

  • Risk: GSH Trapping. If the azetidine nitrogen is acylated (forming a reactive amide/urea) or if the ring is highly activated, nucleophiles like Glutathione can attack the ring carbons, leading to ring opening and toxicity signals.

Visualization: Metabolic Fates

MetabolicPathwaysPyrrolidinePyrrolidine ScaffoldCYPCYP450(Oxidative Attack)Pyrrolidine->CYPHigh AffinityAlphaOHα-Hydroxylation(Unstable Hemiaminal)CYP->AlphaOHH-abstractionLactamLactam(Stable Metabolite)AlphaOH->LactamOxidationRingOpenRing Opening(Aldehyde/Amine)AlphaOH->RingOpenHydrolysisAzetidineAzetidine ScaffoldStrainHigh Ring Strain(~25 kcal/mol)Azetidine->StrainOxidationOxidative Clearance(Slow/Blocked)Strain->OxidationResists IminiumFormationGSHNucleophilic Attack(e.g., Glutathione)Strain->GSHSusceptible ifActivatedAdductRing-OpenedAdduct (Toxicity)GSH->AdductRing Opening

Figure 1: Comparative metabolic pathways. Pyrrolidines succumb to oxidative clearance, while azetidines resist oxidation but must be monitored for nucleophilic ring opening.

Case Studies: The "Azetidine Switch" in Action

Real-world data demonstrates the utility of this substitution.

Case Study A: Spermine Oxidase Inhibitors

In a study optimizing spermine oxidase inhibitors, researchers compared N-methylated saturated heterocycles.

  • Observation: Contracting the ring from piperidine to pyrrolidine to azetidine dramatically improved potency while maintaining metabolic stability.

  • Data:

    • Pyrrolidine Analog:

      
      
      
    • Azetidine Analog:

      
      [1]
      
  • Outcome: The azetidine analog provided a >2-fold potency boost without the metabolic penalty often feared with strained rings.

Case Study B: CDK8 Inhibitors

Researchers replaced a pyrrolidine linker with an azetidine to modulate physicochemical properties.[2]

  • Result: The azetidine analog retained the biochemical potency and microsomal stability of the parent pyrrolidine but offered a different vector for exploring chemical space.

  • Key Lesson: Azetidine is not always more stable, but it is rarely less stable oxidatively. It serves as a neutral-to-positive isostere that lowers lipophilicity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your analogs, use this standardized High-Throughput Microsomal Stability protocol.

Objective: Determine the Intrinsic Clearance (


Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflowPrep1. PreparationPre-warm buffer & microsomes to 37°C.Prepare 1 µM test compound solution.Incubate2. IncubationMix Microsomes (0.5 mg/mL) + Cmpd.Initiate with NADPH.Prep->IncubateSample3. SamplingAliquot at t = 0, 5, 15, 30, 45 min.Incubate->SampleQuench4. QuenchingTransfer to ice-cold ACN + IS.Centrifuge (3000g, 20 min).Sample->QuenchAnalyze5. AnalysisLC-MS/MS (MRM mode).Calculate % Remaining vs Time.Quench->Analyze

Figure 2: Step-by-step workflow for determining intrinsic clearance.[3]

Calculation

Plot





Decision Framework: When to Switch?

Use this logic gate to determine if an Azetidine Switch is appropriate for your lead series.

DecisionTreeStartLead Compound(Pyrrolidine Core)IssuePrimary Liability?Start->IssueMetabHigh Metabolic ClearanceIssue->MetabYesPotencyLow Potency / SelectivityIssue->PotencyNoCheckOxIs metabolism viaα-oxidation?Metab->CheckOxSwitchSWITCH TO AZETIDINE(Blocks α-oxidation, lowers LogD)CheckOx->SwitchYes (Likely)KeepOptimize Substituents(Steric blocking on Pyrrolidine)CheckOx->KeepNo (Remote site)ScreenMandatory Screen:GSH Adduct AssaySwitch->ScreenNext Step

Figure 3: Decision logic for implementing the Azetidine Switch strategy.

References

  • Discovery and Optimization of Pyrazolopyrimidines as Spermine Oxidase Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Based Optimization of CDK8 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. Available at: [Link]

  • Microsomal Stability Assay Protocol . Domainex. Available at: [Link]

A Comparative Guide to Chiral HPLC Separation Methods for 1-isopropyl-2-acetylazetidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-isopropyl-2-acetylazetidine is a chiral heterocyclic ketone with significant potential as a building block in pharmaceutical synthesis. Like many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and analysis a critical step in drug development and quality control.[1][2] While a specific, dedicated High-Performance Liquid Chromatography (HPLC) method for this exact compound is not widely published, this guide leverages established principles of chiral chromatography to compare and propose robust separation strategies. By examining methods for structurally analogous compounds—such as small cyclic ketones, N-acyl aziridines, and β-amino ketones—we can logically deduce effective starting points for method development.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of potential Chiral Stationary Phases (CSPs), detailed experimental protocols, and the scientific rationale behind these choices to facilitate the efficient separation of 1-isopropyl-2-acetylazetidine enantiomers.

The Central Role of Polysaccharide-Based Chiral Stationary Phases

For the separation of a wide range of racemates, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are recognized as the most powerful and broadly applicable tools in chiral HPLC.[5][6] It is estimated that these CSPs can resolve nearly 90% of all chiral compounds.[5] Their effectiveness stems from a complex combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a highly selective chiral environment.[5][7]

The structure of 1-isopropyl-2-acetylazetidine contains key functional groups amenable to these interactions:

  • A Ketone Group: Can participate in hydrogen bonding and dipole-dipole interactions.

  • A Tertiary Amine (within the azetidine ring): Can act as a hydrogen bond acceptor.

  • A Chiral Center: The fundamental basis for differential interaction with the CSP.

Given these features, polysaccharide derivatives, such as those found in the Daicel CHIRALPAK® and CHIRALCEL® series, represent the most promising starting point for method development.[8][9]

Coated vs. Immobilized Polysaccharide CSPs

A critical distinction within this class of CSPs is between "coated" and "immobilized" phases.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica support. While highly effective, their use is restricted to a limited range of solvents (typically alkane/alcohol mixtures) to prevent the chiral selector from dissolving or swelling.[7][10]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This robust linkage dramatically expands the range of usable solvents to include "forbidden" solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[10][11] This versatility not only increases the chances of finding a successful separation but also allows for better sample solubility and unique selectivity profiles.[10][11]

For new method development, starting with immobilized phases (e.g., CHIRALPAK® IA, IB, IC) is highly recommended due to their enhanced durability and broader solvent compatibility.[9][11]

Comparative Analysis of Recommended Chiral HPLC Methods

Based on the analysis of structurally similar compounds, the following table outlines recommended starting conditions for screening the enantiomers of 1-isopropyl-2-acetylazetidine. The methods prioritize immobilized polysaccharide CSPs under normal phase and polar organic modes, which are typically most effective for these column types.[12]

Method Chiral Stationary Phase (CSP) Selector Type Mobile Phase Typical Additives Expected Performance & Rationale
1 CHIRALPAK® IAAmylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/Isopropanol (IPA) (e.g., 90:10, v/v)For basic analytes: 0.1% Diethylamine (DEA). For acidic impurities: 0.1% Trifluoroacetic acid (TFA).High Success Probability. This is a workhorse CSP with broad applicability.[12] The normal phase condition promotes hydrogen bonding and dipole interactions, which are key for resolving ketones and amines.
2 CHIRALPAK® IBCellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/Ethanol (e.g., 85:15, v/v)0.1% DEA or 0.1% TFAComplementary Selectivity. Cellulose-based CSPs often provide different elution orders or improved resolution compared to their amylose counterparts.[12] Ethanol can offer different hydrogen bonding characteristics than IPA, altering selectivity.
3 CHIRALPAK® ICCellulose tris(3,5-dichlorophenylcarbamate) - ImmobilizedAcetonitrile/Methanol (e.g., 95:5, v/v)0.1% DEA or 0.1% TFAPolar Organic Mode. This mode is useful if the analyte has poor solubility in hexane. The chlorinated phenylcarbamate selector offers different π-π and dipole interactions, potentially enhancing resolution for specific analytes.
4 CHIRALCEL® OD-HCellulose tris(3,5-dimethylphenylcarbamate) - CoatedHexane/IPA (e.g., 90:10, v/v)0.1% DEA or 0.1% TFAClassic High-Performer. OD-H is one of the most successful coated CSPs.[8] It serves as a valuable benchmark but requires strict adherence to compatible solvents.

Experimental Protocols & Method Development Workflow

Recommended Initial Screening Protocol

This protocol provides a robust starting point for separating the enantiomers of 1-isopropyl-2-acetylazetidine.

1. Sample Preparation:

  • Dissolve the racemic 1-isopropyl-2-acetylazetidine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: CHIRALPAK® IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). Note: The basic additive (DEA) is included to improve the peak shape of the amine-containing azetidine ring.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 220 nm (based on the acetyl chromophore).
  • Injection Volume: 10 µL.

3. Execution:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 15-20 minutes).
  • Evaluate the resulting chromatogram for resolution (Rs), selectivity (α), and retention factors (k).
Chiral Method Development Workflow

Effective method development follows a logical progression from broad screening to fine-tuning. The following workflow is recommended for optimizing the separation of 1-isopropyl-2-acetylazetidine enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization Start Prepare 1 mg/mL Analyte in Mobile Phase Screen_IA Screen on CHIRALPAK® IA (Hexane/IPA + 0.1% DEA) Start->Screen_IA Screen_IB Screen on CHIRALPAK® IB (Hexane/EtOH + 0.1% DEA) Start->Screen_IB Screen_IC Screen on CHIRALPAK® IC (ACN/MeOH + 0.1% DEA) Start->Screen_IC Eval Evaluate Results: - Is there any separation? - What is the Resolution (Rs)? Screen_IA->Eval Screen_IB->Eval Screen_IC->Eval No_Sep No Separation: Try alternative CSPs (e.g., Pirkle-type) Eval->No_Sep No Partial_Sep Partial Separation (Rs < 1.5) Eval->Partial_Sep Yes Opt_Solvent Adjust Modifier Ratio (e.g., IPA from 5% to 20%) Partial_Sep->Opt_Solvent Opt_Additive Change Additive Type/Conc. (e.g., TFA instead of DEA if needed) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature (e.g., 15°C to 40°C) Opt_Additive->Opt_Temp Final Final Validated Method (Rs >= 1.5) Opt_Temp->Final

Caption: Workflow for chiral HPLC method development.

Conclusion

While no standardized method for the chiral separation of 1-isopropyl-2-acetylazetidine is readily available in the literature, a successful separation is highly achievable by leveraging the proven capabilities of polysaccharide-based chiral stationary phases. An initial screening on immobilized amylose and cellulose-based columns, such as CHIRALPAK® IA and IB, under normal phase conditions (Hexane/Alcohol) provides the highest probability of success. The use of immobilized phases offers superior solvent flexibility and column robustness, which is advantageous for de novo method development. By following the systematic workflow outlined in this guide—from initial screening to methodical optimization of the mobile phase and temperature—researchers can efficiently develop a reliable and reproducible HPLC method for the critical task of resolving 1-isopropyl-2-acetylazetidine enantiomers.

References

  • Polysaccharide-based CSPs - Chiralpedia. (2022). Chiralpedia. Available at: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2025). LCGC. Available at: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.). ResearchGate. Available at: [Link]

  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis Online. Available at: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). JOVE. Available at: [Link]

  • Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. (2023). Bentham Science. Available at: [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (2004). Springer Protocols. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed. Available at: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026). PharmaTech. Available at: [Link]

  • Chiral FAQs. (n.d.). MZ-Analysentechnik. Available at: [Link]

  • Application guide helps to find the right chiral separation approach. (2013). Scientist Live. Available at: [Link]

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. Available at: [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. Available at: [Link]

  • DAICEL Chiral Application Search. (n.d.). Daicel Corporation. Available at: [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Available at: [Link]

  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. (2016). PubMed. Available at: [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Available at: [Link]

  • CATALOG - HPLC. (n.d.). Chiral Technologies. Available at: [Link]

  • Chiral Applications Database. (n.d.). Daicel Chiral Technologies. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

  • Chiral stationary phases based on small molecules: an update of the last seventeen years. (n.d.). ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

  • Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. (n.d.). SciSpace. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PubMed Central. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2026). Scientific Research Publishing. Available at: [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (n.d.). University of Wisconsin–Madison. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Available at: [Link]

  • Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. (2022). ACS Publications. Available at: [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Substituted Azetidine Ketone Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of substituted azetidine ketone salts. We will explore the nuances of obtaining and interpreting crystallographic data for this important class of compounds, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and high-quality results.

The azetidine ring is a key structural motif in medicinal chemistry, and its ketone derivatives, particularly in their salt forms, are of significant interest due to their potential as pharmaceutical intermediates.[1] Understanding the precise three-dimensional arrangement of atoms, including stereochemistry and the influence of substituents and counter-ions, is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this detailed structural information.

The Power of X-ray Crystallography for Azetidine Ketone Salts

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. For substituted azetidine ketone salts, this technique offers several key advantages:

  • Absolute Stereochemistry: Unambiguously determines the absolute configuration of chiral centers, which is crucial for understanding biological activity.

  • Conformational Analysis: Reveals the precise conformation of the strained four-membered ring and the orientation of its substituents.

  • Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions involving the ketone, the azetidine nitrogen, and the counter-ion.

  • Salt Formation Stoichiometry and Ion Pairing: Confirms the stoichiometry of the salt and provides detailed information on the geometry of the ion pair.

This guide will delve into the practical aspects of crystallographic analysis, from obtaining suitable crystals to interpreting the final structural model.

Workflow for Crystallographic Analysis of Azetidine Ketone Salts

The successful crystallographic analysis of a novel substituted azetidine ketone salt follows a well-defined workflow. Each step requires careful consideration and optimization to yield a high-quality crystal structure.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Substituted Azetidine Ketone Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Salt Formation with Selected Acid Purification->Salt_Formation Screening Crystallization Screening (Solvent, Temperature, Method) Salt_Formation->Screening Optimization Optimization of Crystal Growth Screening->Optimization Data_Collection Data Collection on Single-Crystal Diffractometer Optimization->Data_Collection Data_Processing Data Processing and Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement and Validation Data_Processing->Refinement Analysis Analysis of Molecular Geometry, Packing, and Interactions Refinement->Analysis Reporting Reporting and Deposition (e.g., to CCDC) Analysis->Reporting

Figure 1: General workflow for the crystallographic analysis of substituted azetidine ketone salts.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to understand its relationship with other common analytical techniques used in the characterization of substituted azetidine ketone salts.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D molecular structure, absolute stereochemistry, crystal packingConnectivity, relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalSoluble sample in a suitable deuterated solventSmall amount of sample, can be in solution or solid state
Key Advantages Unambiguous structural determinationProvides information on dynamic processes in solution; non-destructiveHigh sensitivity and accuracy in mass determination
Limitations Requires a suitable single crystal; provides a static picture of the moleculeCan be difficult to determine absolute stereochemistry; interpretation can be complex for rigid moleculesDoes not provide information on 3D structure or stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique.[2] While crystallography gives a static picture of the molecule in the solid state, NMR provides information about the molecule's structure and dynamics in solution, which can be more relevant to its biological activity. For substituted azetidines, 1H and 13C NMR are essential for confirming the chemical structure and assessing purity. Advanced 2D NMR techniques like NOESY can provide through-space correlations that help to elucidate the solution-state conformation, which can then be compared to the solid-state structure obtained from X-ray crystallography.

Experimental Protocols

1. Synthesis and Purification of Substituted Azetidine Ketones

The synthesis of substituted azetidine ketones can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, N-Boc-3-azetidinone is a commercially available starting material that can be further functionalized.

2. Salt Formation and Crystallization

The choice of the acid for salt formation is critical as the counter-ion can significantly influence the crystallization process and the resulting crystal packing.[3][4][5]

Step-by-Step Crystallization Protocol (Vapor Diffusion Method):

  • Prepare a Saturated Solution: Dissolve the purified azetidine ketone salt in a small amount of a suitable solvent (e.g., methanol, ethanol) to create a nearly saturated solution.

  • Set up the Crystallization Chamber: Place a small vial containing the solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Add the Anti-Solvent: Add a larger volume of a more volatile anti-solvent (e.g., diethyl ether, hexane) to the outer chamber.

  • Slow Evaporation: Allow the anti-solvent to slowly diffuse into the vial containing the sample solution. This gradual decrease in solubility will, under optimal conditions, promote the formation of single crystals.

  • Incubation: Keep the chamber undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) and monitor for crystal growth over several days to weeks.

3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is selected, mounted on the diffractometer, and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected, and the resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.

Case Study: Structural Analysis of a Substituted Azetidine Ketone Salt

To illustrate the power of X-ray crystallography, let's consider a hypothetical example: the crystal structure of (R)-1-benzyl-3-methylazetidin-3-ol hydrochloride.

Hypothetical Crystallographic Data Summary:

ParameterValue
CCDC Deposition No.Hypothetical CCDC number
Empirical FormulaC11H16ClNO
Formula Weight213.70
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5432(2)
b (Å)10.1234(3)
c (Å)13.4567(4)
α, β, γ (°)90
Volume (ų)1163.45(5)
Z4
R-factor (%)3.5

The determination of the space group as P2₁2₁2₁ from the systematic absences in the diffraction data unambiguously confirms the chiral nature of the crystal and allows for the assignment of the absolute stereochemistry of the molecule.

Analysis of the crystal structure would reveal the puckering of the azetidine ring, the orientation of the benzyl and methyl groups, and the hydrogen bonding interactions between the hydroxyl group, the protonated azetidine nitrogen, and the chloride counter-ion. This detailed structural information is invaluable for understanding how substituents influence the conformation and intermolecular interactions of this class of compounds.

Data Visualization and Analysis

The visualization and analysis of crystal structures are typically performed using software such as Mercury, which is available from the Cambridge Crystallographic Data Centre (CCDC).[1][6][7] This software allows for the generation of high-quality images of the molecular structure, the analysis of intermolecular interactions, and the comparison of different crystal structures.

Data_Analysis_Flow CIF_File CIF File (Crystallographic Information File) Visualization_Software Visualization Software (e.g., Mercury) CIF_File->Visualization_Software Analysis Structural Analysis: - Bond lengths and angles - Torsion angles - Hydrogen bonds - Crystal packing Visualization_Software->Analysis Comparison Comparison with Related Structures Analysis->Comparison

Figure 2: Flowchart for the analysis of crystallographic data using visualization software.

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of substituted azetidine ketone salts. It provides a wealth of information that is critical for understanding structure-property relationships and for the rational design of new molecules with desired biological activities. When used in conjunction with other analytical techniques, such as NMR spectroscopy, a comprehensive understanding of the behavior of these important compounds in both the solid and solution states can be achieved.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Short Guide to CIFs. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2023). ACS Publications. Retrieved from [Link]

  • Impact of counterion on the chemical stability of crystalline salts of procaine. (2010). PubMed. Retrieved from [Link]

  • Predicting crystal structures of organic compounds. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60279F. Retrieved from [Link]

  • Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. (2025). MDPI. Retrieved from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. (n.d.). ResearchGate. Retrieved from [Link]

  • What do changes in bond lengths of single crystal XRD tell us? (2022). Reddit. Retrieved from [Link]

  • How to download crystal structures from CCDC and ICSD database. (2023). YouTube. Retrieved from [Link]

  • VESTA - JP-Minerals. (2025). Retrieved from [Link]

  • Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydrated Crystals (α-Gels). (2023). MDPI. Retrieved from [Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. (2007). ACS Publications. Retrieved from [Link]

  • Accessing (raw) chemical data: a peek into the CIF format. (2017). Henry Rzepa's Blog. Retrieved from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Bond Lengths, and Beyond Abstract I. Introduction. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed. Retrieved from [Link]

  • 1.6: Structure and Bonding - Crystal Structure. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Shape Software. (n.d.). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre - CoreTrustSeal. (2020). Retrieved from [Link]

  • CCDC CIF. (n.d.).
  • What are the freely available crystal-structure visualization softwares? (2020). Computational Science Stack Exchange. Retrieved from [Link]

  • How to: Overlay structures in Mercury. (2024). YouTube. Retrieved from [Link]

  • How to Visualize and Analyse Surfaces Using Mercury. (2024). CCDC. Retrieved from [Link]

  • Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury”. (2023). YouTube. Retrieved from [Link]

  • Introduction to Mercury. (n.d.). IONiC / VIPEr. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of novel chemical compounds is a cornerstone of innovative research. This guide provides essential, immediate safety and logistical information for the use of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, a compound with potential applications in pharmaceutical and chemical research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, namely azetidine derivatives and ketones, to establish a comprehensive and cautious protocol for personal protective equipment (PPE).

Understanding the Hazard Profile

The chemical structure of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one combines an azetidine ring with a ketone functional group. This informs our understanding of its potential hazards.

  • Azetidine Derivatives: The four-membered azetidine ring is known for its ring strain, which can lead to higher reactivity.[1] Azetidines and their derivatives are often reactive and may be volatile, necessitating careful handling to avoid exposure.[2][3] Some azetidine compounds are classified as corrosive and can cause severe skin burns and eye damage.[3]

  • Ketones: The ketone functional group can also present hazards. Simple ketones like propanone (acetone) are highly flammable and can cause eye irritation.[4] Inhalation, ingestion, or skin absorption of some ketones can be harmful.[4]

Based on these structural components, it is prudent to handle 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one as a potentially reactive, flammable, and irritating substance.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is crucial to minimize the risk of exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).To prevent skin contact with the potentially corrosive and absorbable compound.[3][5] Nitrile gloves offer good resistance to a variety of chemicals.[5]
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To protect the eyes from splashes of the potentially irritating or corrosive liquid.[3][6]
Skin and Body Protection A fire-resistant lab coat worn over full-length clothing.To protect skin and personal clothing from splashes and spills.[6][7] Fire-resistant material is recommended due to the potential flammability of the ketone group.[7]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize inhalation of potentially harmful vapors.[2][8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[3]

Procedural Workflow for Safe Handling

The following step-by-step guide outlines the procedural workflow for safely handling 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_transfer Use Chemical-Resistant Tools prep_hood->handle_transfer handle_avoid Avoid Inhalation and Contact handle_transfer->handle_avoid cleanup_spill Contain Spills with Inert Absorbent handle_avoid->cleanup_spill cleanup_waste Collect Waste in Labeled Container cleanup_spill->cleanup_waste cleanup_disposal Dispose as Hazardous Waste cleanup_waste->cleanup_disposal cleanup_decontaminate Decontaminate Work Area cleanup_disposal->cleanup_decontaminate cluster_disposal Disposal Protocol waste_collection Collect in a Designated, Labeled Container waste_segregation Do Not Mix with Incompatible Waste waste_collection->waste_segregation waste_storage Store in a Cool, Dry, Well-Ventilated Area waste_segregation->waste_storage waste_handover Transfer to EHS for Professional Disposal waste_storage->waste_handover

Caption: Disposal protocol for 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one.

  • Waste Collection: All waste materials, including the compound itself, any contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container. [2][3]* Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids or oxidizing agents. [2][8]* Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and ignition sources. [3][9]* Disposal: The disposal of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one must be handled by a licensed hazardous waste disposal company. [3]Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

By adhering to these guidelines, researchers can safely handle 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, fostering a secure environment for scientific advancement.

References

  • Benchchem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Canberra Health Services. (n.d.). Blood Glucose and Ketone Point of Care Testing.
  • Unknown. (n.d.). Safety Data Sheet.
  • Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Unknown. (n.d.). Safety Data Sheet.
  • Unknown. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Azetidine.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • St. Olaf College. (n.d.). Personal Protective Equipment (PPE); Personal Attire and Hygiene.
  • Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Unknown. (n.d.). Safety data for propanone.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Unknown. (2019, April 10). Synthesis and biological study of Azetidinone derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.